6-Bromopyridine-2-boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(6-bromopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJYGQPHHRLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376409 | |
| Record name | 6-Bromopyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440680-34-2 | |
| Record name | B-(6-Bromo-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440680-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromopyridine-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyridine-2-boronic acid | |
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Foundational & Exploratory
6-Bromopyridine-2-boronic acid chemical properties and structure
An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid: Chemical Properties, Structure, and Applications
This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, a key building block in modern synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Properties and Structure
This compound is a heterocyclic organic compound essential for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position.
Structure:
-
IUPAC Name: (6-Bromopyridin-2-yl)boronic acid[1]
-
Alternate Names: this compound[2]
-
SMILES: OB(O)C1=NC(Br)=CC=C1[1]
| Property | Value | Source |
| Molecular Weight | 201.81 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | No data available | [5] |
| Melting Point (Isomer) | 161-166 °C (for 6-Bromo-3-pyridinylboronic acid) | |
| Boiling Point | No data available | |
| Solubility | Soluble in polar organic solvents like methanol, DMSO | [6] |
Spectroscopic Data
While a dedicated public spectrum for this compound is not available, general principles of NMR spectroscopy for organoboron compounds apply. The carbon atom attached to the boron typically exhibits a broad signal in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3)[7]. Similarly, protons on adjacent carbons may show broadening. ¹¹B NMR is a useful technique for characterizing such compounds[6][7].
Experimental Protocols
This compound is primarily used as a reagent in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and a typical application in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound
The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange followed by borylation. This protocol is adapted from general procedures for the synthesis of related pyridylboronic acids[8][9]. The selective formation of the 2-boronic acid from 2,6-dibromopyridine is achieved by leveraging the higher reactivity of the bromine at the 2-position towards lithiation at low temperatures.
Reaction Scheme:
2,6-Dibromopyridine → (6-Bromopyridin-2-yl)boronic acid
Materials and Reagents:
-
2,6-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous (e.g., 2 M)
-
Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Charging: The flask is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio). The solution is cooled to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 to 1.1 eq) is added dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below the target threshold (e.g., <-70 °C). The reaction mixture is stirred at this temperature for an additional 30-60 minutes.
-
Borylation: Triisopropyl borate (1.1 to 1.5 eq) is added dropwise, again maintaining the low temperature. The mixture is stirred for another 1-2 hours at this temperature, then allowed to warm slowly to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.
-
pH Adjustment: The pH of the aqueous layer is carefully adjusted to approximately 7-8 using a saturated base solution (e.g., NaHCO₃).
-
Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation[10][11]. The coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and potential protodeboronation[12]. The following is a general protocol that may require optimization depending on the specific coupling partner.
Reaction Scheme:
This compound + Aryl/Heteroaryl-Halide → 6-Bromo-2-(Aryl/Heteroaryl)pyridine
Materials and Reagents:
-
This compound (1.2-1.5 eq)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: A Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). This cycle is repeated three times.
-
Solvent and Catalyst Addition: The solvent system (e.g., dioxane/water 4:1) is added via syringe, followed by the palladium catalyst.
-
Degassing: The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Cooling and Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: The layers are separated, and the aqueous phase is extracted twice more with the organic solvent.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Proper safety precautions should be taken when handling this compound and its reagents.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2][5]. Avoid breathing dust and avoid contact with skin and eyes[2][4]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5]. For long-term stability, storage in a freezer under an inert atmosphere is recommended[13].
-
Stability: The compound is generally stable under normal conditions[5]. However, boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to air and moisture. The pinacol ester derivative is often used to improve stability[14].
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. synchem.de [synchem.de]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. This compound, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
A Technical Guide to the Synthesis of 6-Bromopyridine-2-boronic Acid from 2,6-Dibromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-bromopyridine-2-boronic acid, a valuable building block in pharmaceutical research, from the readily available starting material, 2,6-dibromopyridine. The primary synthetic route described is the selective monolithiation followed by borylation, a robust and widely utilized method for the preparation of pyridine boronic acids. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this transformation.
Introduction
This compound and its esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a 6-bromopyridin-2-yl moiety into complex organic molecules. This functionality is prevalent in a variety of biologically active compounds. The synthesis from 2,6-dibromopyridine offers a direct and efficient route to this important building block. The core of this transformation lies in the selective metal-halogen exchange at the 2-position of the pyridine ring, followed by quenching with an appropriate boron electrophile.
Synthetic Pathway and Mechanism
The synthesis proceeds via a two-step sequence:
-
Selective Lithiation: 2,6-Dibromopyridine is treated with a strong organolithium base, typically n-butyllithium, at low temperatures. The bromine at the 2-position is more susceptible to lithium-bromine exchange than the bromine at the 6-position, leading to the formation of the 6-bromo-2-lithiopyridine intermediate. This selectivity is influenced by the electronic properties of the pyridine ring.
-
Borylation: The resulting organolithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 2,6-dibromopyridine. This protocol is a composite of established methods for the lithiation-borylation of halopyridines.[1]
Materials:
-
2,6-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq.).
-
Dissolution: Anhydrous THF or a mixture of anhydrous toluene and THF is added to dissolve the starting material. The solution is then cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0-1.1 eq.) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at this temperature for a specified time (e.g., 30 minutes to 1 hour) to allow for complete lithium-bromine exchange.
-
Borylation: Triisopropyl borate (1.1-1.5 eq.) is added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the reaction is stirred at -78 °C for an additional period (e.g., 2-3 hours) and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of concentrated hydrochloric acid. The mixture is then stirred at room temperature for 1 hour. The pH is carefully adjusted to approximately 8 with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyridine boronic acids via lithiation-borylation, adapted from similar reported procedures.[1] Actual yields and optimal conditions for the synthesis of this compound may vary and require optimization.
| Parameter | Value | Notes |
| Reactants | ||
| 2,6-Dibromopyridine | 1.0 eq. | Starting material |
| n-Butyllithium | 1.0 - 1.1 eq. | Lithiating agent |
| Triisopropyl borate | 1.1 - 1.5 eq. | Borylating agent |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or Toluene/THF mixture | Must be anhydrous |
| Lithiation Temperature | -78 °C | Critical for selectivity |
| Borylation Temperature | -78 °C to Room Temperature | Gradual warming is typical |
| Lithiation Time | 30 - 60 minutes | |
| Borylation Time | 2 - 3 hours at low temp, then overnight | |
| Workup | ||
| Quenching Agent | Concentrated HCl | |
| pH Adjustment | Saturated NaHCO₃ to pH ~8 | |
| Yield | ||
| Expected Yield | 60 - 85% | Varies based on scale and purity |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Low Temperatures: Handling of dry ice and acetone requires cryogenic gloves and proper ventilation.
-
Acidic and Basic Solutions: Concentrated acids and saturated bicarbonate solutions should be handled with care to avoid chemical burns.
This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the described protocols to their specific laboratory conditions and scale.
References
6-Bromopyridine-2-boronic acid CAS number 440680-34-2 characterization
An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid (CAS: 440680-34-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 440680-34-2, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a pyridine ring, a bromine atom, and a boronic acid moiety. This unique combination of functional groups makes it a versatile building block, particularly for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its primary application lies in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of novel pharmaceutical agents and functional materials. Boronic acids are recognized as crucial intermediates in drug discovery, and pyridinylboronic acids are frequently employed to introduce the pyridine scaffold, a common motif in many approved drugs.[1][2]
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical properties and predicted spectroscopic data.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 440680-34-2 | [1][3] |
| Molecular Formula | C₅H₅BBrNO₂ | [1][3] |
| Molecular Weight | 201.81 g/mol | [1][3] |
| Appearance | Off-white to beige solid/powder | [N/A] |
| Purity | Typically ≥95% | [1] |
| Melting Point | 125 - 127 °C (for pinacol ester derivative) | [4] |
| Storage | Store under inert atmosphere, in a freezer (-20°C) | [5] |
Predicted Spectroscopic Data
While specific experimental spectra are not publicly available, the following table outlines the expected NMR chemical shifts based on the compound's structure. These predictions are derived from standard chemical shift values for pyridine and boronic acid derivatives.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Protons |
| ¹H NMR | ~8.2 - 8.5 | Doublet | H-3 |
| ~7.6 - 7.9 | Triplet | H-4 | |
| ~7.4 - 7.7 | Doublet | H-5 | |
| ~7.0 - 8.0 (broad) | Singlet | B(OH)₂ | |
| ¹³C NMR | ~160 (ipso-C attached to B) | Singlet | C-2 |
| ~145 | Singlet | C-6 | |
| ~140 | Singlet | C-4 | |
| ~130 | Singlet | C-3 | |
| ~125 | Singlet | C-5 |
Note: The carbon atom attached to the boron (C-2) may show a broadened signal or be difficult to detect due to quadrupolar relaxation.
Synthesis and Experimental Protocols
The most common synthetic route to pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[6] The following protocol is a representative method for the synthesis of this compound from 6-bromopyridine.
General Synthesis Protocol: Lithiation and Borylation
This procedure is adapted from general methods for synthesizing pyridineboronic acids.[3]
Objective: To synthesize this compound from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Triisopropyl borate [B(O-iPr)₃]
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: Under a nitrogen atmosphere, slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for another 2 hours, then let it warm slowly to room temperature and stir for an additional 3 hours.
-
Quenching and Workup: Cool the mixture in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
-
pH Adjustment: Adjust the pH to approximately 8 with a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to obtain this compound.
References
6-Bromopyridin-2-ylboronic Acid: A Technical Guide to its Physical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties and solubility of 6-bromopyridin-2-ylboronic acid, a key building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended to be a valuable resource for researchers by consolidating available data and outlining detailed experimental protocols for property determination.
Core Physical and Chemical Properties
6-Bromopyridin-2-ylboronic acid is a halogenated pyridine derivative containing a boronic acid functional group. This unique combination of a pyridine ring and a boronic acid moiety makes it a versatile reagent in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 440680-34-2 | [1][2][3] |
| Molecular Formula | C₅H₅BBrNO₂ | [1][2][3] |
| Molecular Weight | 201.81 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 375.8 °C at 760 mmHg | [5] |
| Refractive Index | 1.602 | [5] |
Solubility Profile
Quantitative solubility data for 6-bromopyridin-2-ylboronic acid in common organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility trends of arylboronic acids, a qualitative prediction of its solubility can be inferred. Arylboronic acids typically exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbon solvents.[6][7][8]
Expected Qualitative Solubility:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Ethers | Diethyl ether | Moderate to High |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate |
| Alcohols | Methanol, Ethanol | Moderate (may form esters) |
| Nonpolar Hydrocarbons | Hexanes, Toluene | Low to Insoluble |
| Water | Low to Sparingly Soluble |
Due to the lack of specific quantitative data, it is highly recommended that researchers experimentally determine the solubility of 6-bromopyridin-2-ylboronic acid in the solvent system relevant to their specific application. The following sections provide detailed experimental protocols for this purpose.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of organic compounds.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid 6-bromopyridin-2-ylboronic acid to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid has settled. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of 6-bromopyridin-2-ylboronic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-bromopyridin-2-ylboronic acid in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration and Observation: Allow the plate to equilibrate at a constant temperature for a set period (e.g., 1-2 hours). The solubility is determined by visual inspection for precipitation or by using automated plate readers that measure turbidity. The highest concentration at which no precipitate is observed is considered the kinetic solubility.[9]
Application in Suzuki-Miyaura Cross-Coupling Reactions
6-Bromopyridin-2-ylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates a typical experimental workflow for such a reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for understanding and utilizing 6-bromopyridin-2-ylboronic acid. For optimal results in any application, it is imperative to supplement this information with experimentally determined data specific to the conditions of your research.
References
- 1. (6-BROMOPYRIDIN-2-YL)BORONIC ACID | CAS 440680-34-2 [matrix-fine-chemicals.com]
- 2. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. molbase.com [molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Stability and Storage of 6-Bromopyridine-2-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromopyridine-2-boronic acid. Due to the inherent instability of many 2-pyridylboronic acids, this document also covers more stable derivatives and general best practices for handling this class of compounds. The information presented is intended to help researchers minimize degradation and ensure the integrity of this critical reagent in synthetic applications.
Executive Summary
This compound is a valuable reagent in cross-coupling reactions, particularly in the synthesis of complex molecules for drug discovery. However, like many 2-pyridylboronic acids, it is susceptible to degradation, primarily through protodeboronation. This process involves the cleavage of the carbon-boron bond, rendering the reagent inactive for its intended purpose. The stability of this compound is significantly influenced by factors such as pH, temperature, and the presence of moisture. To mitigate these stability issues, the use of more stable derivatives, such as the corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, is strongly recommended for storage and, in many cases, for direct use in reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its pinacol ester derivative is provided in the table below.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₅BBrNO₂ | C₁₁H₁₅BBrNO₂ |
| Molecular Weight | 201.81 g/mol | 283.96 g/mol |
| CAS Number | 440680-34-2 | 651358-83-7 |
| Appearance | Solid | Solid |
| Melting Point | Not available | 125 - 127 °C |
Stability Profile
The stability of 2-pyridylboronic acids, including this compound, is a critical consideration for their successful application. The primary degradation pathway is protodeboronation, which is highly dependent on the experimental conditions.
Protodeboronation
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is particularly rapid for 2-pyridylboronic acids under neutral pH conditions. The mechanism is believed to involve the formation of a zwitterionic species, which facilitates the cleavage of the carbon-boron bond.[1][2] Both acidic and basic conditions can slow down this decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[2]
Factors Influencing Stability
Several factors can accelerate the degradation of this compound:
-
pH: Neutral pH is most detrimental to the stability of 2-pyridylboronic acids.[2]
-
Temperature: Higher temperatures can increase the rate of protodeboronation and other decomposition reactions.[2][3]
-
Moisture: The presence of water can facilitate hydrolysis and protodeboronation.
-
Oxygen: Oxygen can promote oxidative degradation and homocoupling of the boronic acid.[4]
-
Catalyst System: In the context of cross-coupling reactions, an inefficient catalyst system that does not quickly consume the boronic acid can lead to its degradation under the reaction conditions.[2]
Stable Derivatives
To overcome the inherent instability of 2-pyridylboronic acids, more stable derivatives have been developed. These are generally recommended for long-term storage and can often be used directly in chemical reactions.
| Derivative | Stability Profile |
| Pinacol Ester | Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. They are less susceptible to protodeboronation and are often the preferred form for storage and handling. |
| MIDA Boronate | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable. Studies have shown that 2-pyridyl MIDA boronate exhibits no decomposition after 60 days on a benchtop under air.[3][5] These derivatives can be used in "slow-release" cross-coupling reactions, where the active boronic acid is generated in situ.[3][5] |
The following diagram illustrates the key factors influencing the stability of this compound and the pathways to more stable derivatives.
Recommended Storage and Handling
To ensure the longevity and reactivity of this compound and its derivatives, the following storage and handling guidelines should be strictly followed.
General Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep container tightly closed. |
| Light | Protect from light. |
| Moisture | Store in a dry environment. A desiccator is recommended. |
Handling
-
Handle in an inert atmosphere (glove box or under a stream of inert gas) to minimize exposure to air and moisture.
-
Use fresh, high-purity material for best results in reactions.
-
Avoid prolonged exposure to ambient conditions.
Experimental Protocols
General Protocol for Assessing Benchtop Stability
-
Sample Preparation: Place a known quantity of the boronic acid (or its derivative) in an open vial on a laboratory benchtop, exposed to the ambient atmosphere and light.
-
Time Points: At specified time intervals (e.g., 1, 3, 7, 14, 30, and 60 days), remove an aliquot of the sample.
-
Analysis: Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Quantification: Integrate the signals corresponding to the boronic acid and any observable degradation products (e.g., the protodeboronated pyridine). The percentage of remaining boronic acid can be calculated relative to an internal standard or by assuming that the sum of the boronic acid and its degradation product represents 100% of the initial material.
The following diagram outlines a general workflow for assessing the stability of a boronic acid.
Conclusion
The inherent instability of this compound, primarily due to protodeboronation, necessitates careful handling and storage. For applications requiring high purity and consistent reactivity, the use of more stable derivatives like the pinacol ester or the exceptionally stable MIDA boronate is strongly advised. By understanding the factors that contribute to degradation and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this important synthetic building block.
References
The Enigmatic Lewis Acidity of 6-Bromopyridine-2-boronic Acid: A Technical Guide for Organic Synthesis
For Immediate Release
Waco, TX – December 27, 2025 – In the intricate landscape of organic synthesis, the judicious selection of catalysts and reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the versatile class of organoboron compounds, 6-Bromopyridine-2-boronic acid emerges as a molecule of significant interest, not only as a crucial building block in cross-coupling reactions but also for its potential as a Lewis acid catalyst. This technical guide provides an in-depth exploration of the Lewis acidic character of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Understanding the Lewis Acidity of Arylboronic Acids
Boronic acids (R-B(OH)₂) are recognized as mild Lewis acids, a property conferred by the electron-deficient boron atom with its vacant p-orbital.[1][2] This electrophilicity allows them to interact with Lewis bases, thereby activating substrates in a variety of organic reactions. The Lewis acidity of an arylboronic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the Lewis acidity of the boronic acid moiety by decreasing the electron density of the ring.[3]
For this compound, the presence of the electronegative bromine atom and the electron-withdrawing nature of the pyridine ring itself are expected to increase the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid. The pyridine nitrogen, depending on the reaction conditions, can also play a role, either by coordinating to other species in the reaction mixture or by being protonated, which would further enhance the electron-withdrawing effect on the boronic acid.
Quantitative Assessment of Lewis Acidity
Acidity Constant (pKa)
The pKa of a boronic acid in aqueous solution is a measure of its propensity to accept a hydroxide ion to form a tetrahedral boronate species, reflecting its Lewis acidity towards hydroxide.[3] Generally, arylboronic acids have pKa values in the range of 4-10.[3] The presence of electron-withdrawing groups typically lowers the pKa value, indicating a stronger Lewis acid.[3] For comparison, the pKa of phenylboronic acid is approximately 8.8. Given the electron-withdrawing nature of the 6-bromopyridine substituent, it is anticipated that the pKa of this compound would be lower than that of phenylboronic acid.
The Gutmann-Beckett Method
A widely used experimental technique to quantify the Lewis acidity of a substance in a non-aqueous solvent is the Gutmann-Beckett method.[4] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid.[4] The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.[4]
Table 1: Representative Acceptor Numbers (AN) for Boron-based Lewis Acids
| Compound | Acceptor Number (AN) | Reference |
| B(C₆F₅)₃ | 82 | [4] |
| BF₃ | 89 | [4] |
| BCl₃ | 106 | [4] |
| BBr₃ | 109 | [4] |
| BI₃ | 115 | [4] |
Note: Higher AN values indicate stronger Lewis acidity.
While the AN for this compound has not been reported, this method could be readily applied to determine its Lewis acidity and compare it to other boronic acids.
Computational Approaches: Fluoride Ion Affinity (FIA)
Theoretical calculations, specifically the determination of Fluoride Ion Affinity (FIA), offer a powerful tool for assessing Lewis acidity. FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[5] A higher FIA value corresponds to a stronger Lewis acid.[6] This method is particularly useful for comparing the intrinsic Lewis acidity of a wide range of compounds.[5][7]
Applications in Lewis Acid Catalyzed Reactions
The Lewis acidic nature of this compound makes it a potential catalyst for a range of organic transformations. Its ability to activate substrates through coordination can facilitate reactions that are otherwise sluggish.
Diels-Alder Cycloadditions
Boronic acids have been shown to catalyze Diels-Alder reactions, particularly those involving α,β-unsaturated carboxylic acids as dienophiles.[8][9] The boronic acid is believed to activate the dienophile by forming a covalent, monoacylated hemiboronic ester intermediate, which lowers the LUMO energy of the dienophile, thereby accelerating the cycloaddition.[8]
Caption: Proposed catalytic cycle for a boronic acid-catalyzed Diels-Alder reaction.
Amide Bond Formation
Direct amidation of carboxylic acids with amines is a fundamentally important transformation in organic and medicinal chemistry. Boronic acids can catalyze this reaction by activating the carboxylic acid.[10][11] The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine.[12][13]
Caption: General workflow for boronic acid-catalyzed amide bond formation.
Experimental Protocols
General Procedure for Gutmann-Beckett Method
-
A solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic solvent (e.g., deuterated dichloromethane or toluene) is prepared.
-
A ³¹P NMR spectrum of the Et₃PO solution is acquired to determine the chemical shift of the free probe (δ_free).
-
A known amount of the Lewis acid (e.g., this compound) is added to the Et₃PO solution.
-
A ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the Lewis acid-base adduct (δ_complex).
-
The change in chemical shift (Δδ = δ_complex - δ_free) is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (Δδ).[4]
Caption: Experimental workflow for the Gutmann-Beckett determination of Lewis acidity.
Representative Protocol for Boronic Acid-Catalyzed Amide Formation
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), this compound (0.05 mmol, 5 mol%), and a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up and purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to afford the desired amide.
Role in Suzuki-Miyaura Coupling
It is important to note that the primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[14][15] In this context, the Lewis acidity of the boronic acid is a factor in the transmetalation step of the catalytic cycle.[16] However, the interaction of the pyridine nitrogen with the palladium catalyst can sometimes complicate these reactions, and specific ligand and base combinations may be required to achieve high yields.[15]
Conclusion
This compound possesses inherent Lewis acidic character, enhanced by the electronic effects of the bromopyridine ring. While quantitative experimental data for this specific molecule is limited, its Lewis acidity can be assessed using standard techniques such as the Gutmann-Beckett method and computational FIA calculations. This property makes it a promising candidate for catalyzing a variety of organic reactions, including Diels-Alder cycloadditions and amide bond formations. Further research into the catalytic applications of this and structurally related pyridine boronic acids is warranted and holds the potential to unveil novel and efficient synthetic methodologies.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Bromopyridine-2-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of anticipated spectroscopic data for 6-Bromopyridine-2-boronic acid (C₅H₅BBrNO₂), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document compiles predicted spectral features based on data from closely related analogues and general principles of spectroscopic analysis for pyridine and boronic acid derivatives. The information herein is intended to serve as a reference for characterization and quality control.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are derived from spectral data of analogous compounds, including various brominated pyridines and other arylboronic acids.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.4 | d | 1H | ~7-8 | H-3 |
| ~7.7 - 7.9 | t | 1H | ~7-8 | H-4 |
| ~7.5 - 7.7 | d | 1H | ~7-8 | H-5 |
| ~8.0 (broad s) | s | 2H | - | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C-2 (C-B) |
| ~148 - 152 | C-6 (C-Br) |
| ~140 - 145 | C-4 |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-5 |
Solvent: DMSO-d₆
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H stretch (B(OH)₂) |
| ~1600 - 1580 | Medium | C=N stretch (pyridine ring) |
| ~1560 - 1540 | Strong | C=C stretch (pyridine ring) |
| ~1350 - 1300 | Strong | B-O stretch |
| ~1100 - 1000 | Strong | C-Br stretch |
| ~750 - 700 | Strong | B-C stretch |
Sample State: Solid (KBr pellet or ATR)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 201/203 | [M]+ | Isotopic pattern for one bromine atom |
| 183/185 | [M-H₂O]+ | Loss of water from the boronic acid group |
| 156/158 | [M-B(OH)₂]+ | Loss of the boronic acid group |
Ionization Method: Electrospray Ionization (ESI)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for pyridine compounds.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage and Temperature: Optimize based on the instrument and compound. Boronic acids can be prone to dehydration, so lower temperatures may be preferable.[1]
-
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a novel chemical entity like this compound is depicted below.
Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established principles. For definitive characterization, experimental data should be acquired for an authenticated sample of this compound.
References
A Technical Guide to 6-Bromopyridine-2-boronic Acid: Commercial Availability, Purity, and Analysis
For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of specialized reagents are paramount. 6-Bromopyridine-2-boronic acid is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-bromopyridin-2-yl moiety. This guide provides an in-depth overview of its commercial availability, typical purity levels, and essential analytical methods for quality control.
Commercial Availability and Forms
This compound is commercially available from a variety of chemical suppliers. It is most commonly offered as the free boronic acid or as its pinacol ester derivative. The pinacol ester often exhibits greater stability, making it a popular choice for long-term storage and handling. Below is a summary of representative commercial sources and their stated purities.
Table 1: Commercial Availability of this compound
| Supplier | Chemical Name | CAS Number | Molecular Formula | Stated Purity |
| Synchem | This compound | 440680-34-2 | C5H5BBrNO2 | 95%[1] |
| Sigma-Aldrich | This compound pinacol ester | 651358-83-7 | C11H15BBrNO2 | Sold "as-is" without analytical data[2] |
| ChemicalBook | This compound | 440680-34-2 | C5H5BBrNO2 | Information available upon request[3] |
It is critical to note that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity[2]. This underscores the importance of robust in-house quality control.
Purity and Quality Control
The purity of this compound is crucial for its successful application, as impurities can lead to side reactions, lower yields, and complications in product purification. Common impurities may include the corresponding boronic anhydride (boroxin), starting materials from its synthesis, or degradation products. Therefore, rigorous analytical characterization is essential.
Analytical Techniques for Quality Control
Several analytical techniques are employed to assess the purity of this compound and its derivatives. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound. These are based on standard methodologies for the analysis of pyridine boronic acids.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B. |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol is for the structural confirmation of this compound using ¹H NMR.
Table 3: ¹H NMR Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Number of Scans | 16 |
| Relaxation Delay | 2 seconds |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. |
Expected Chemical Shifts: The aromatic protons of the pyridine ring are expected to appear in the range of 7.0-8.5 ppm. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and its chemical shift can be variable depending on concentration and water content.
Procedure:
-
Prepare the sample as described above.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Compare the obtained spectrum with a reference spectrum or with expected chemical shifts and coupling patterns to confirm the structure.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. Boronic acids are susceptible to dehydration to form boroxines, and can also be sensitive to oxidation.
-
Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advised.
-
Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area or a fume hood.
By understanding the commercial landscape, implementing rigorous quality control, and adhering to proper storage and handling procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
References
Fundamental reactivity of pyridinylboronic acids in organic chemistry
An In-depth Technical Guide to the Fundamental Reactivity of Pyridinylboronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyridinylboronic acids, essential building blocks in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the versatile boronic acid moiety, make them indispensable reagents for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]
Synthesis of Pyridinylboronic Acids
The preparation of pyridinylboronic acids can be achieved through several strategic approaches. The choice of method often depends on the desired isomer and the functional groups present on the pyridine ring. The primary synthetic routes include:
-
Halogen-Metal Exchange and Borylation: This is a classic and widely used method, typically involving the reaction of a halopyridine (usually bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate ester.[3] Subsequent hydrolysis yields the desired pyridinylboronic acid. This method is effective for producing 2-, 3-, and 4-pyridinylboronic acids.[4]
-
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] It offers good functional group tolerance and is a popular choice for creating boronic esters, which are often more stable than the corresponding acids.
-
Directed ortho-Metalation (DoM) and Borylation: For substituted pyridines, a directing group (e.g., an amide) can facilitate deprotonation at the adjacent ortho position by a strong base. The resulting lithiated species is then trapped with a borate ester.[6] This provides a powerful tool for regioselective synthesis.
-
Iridium or Rhodium-Catalyzed C-H Borylation: This represents a more atom-economical approach, where a C-H bond on the pyridine ring is directly converted to a C-B bond using a transition metal catalyst and a diboron reagent. This method is particularly promising for its efficiency and mild reaction conditions.
Caption: Key synthetic pathways to pyridinylboronic acids.
Core Reactivity and Key Transformations
Pyridinylboronic acids are versatile intermediates, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of pyridinylboronic acids, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[7][8] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
Reactivity Trends: The position of the boronic acid group on the pyridine ring significantly impacts reactivity:[7]
-
3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good reactivity, coupling efficiently with a range of aryl and heteroaryl halides.[3][10] The 4-pyridyl isomers, in particular, can have strong acidities which influence their reaction kinetics.[11]
-
2-Pyridinylboronic Acids: This isomer is notoriously challenging due to the "2-pyridyl problem".[7] The proximity of the ring nitrogen can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[7][12] Furthermore, 2-pyridinylboronic acids are more prone to protodeboronation, a major decomposition pathway.[12][13] To overcome these challenges, specialized ligands, bases, or modified boronate reagents (like lithium triisopropyl 2-pyridylboronates or N-phenyldiethanolamine esters) are often employed.[12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Pyridinylboronic Acids
| Pyridinylboronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | Ligand 1 | KF | Dioxane | 110 | 74 | [12] |
| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂(dba)₃ (1.0) | Ligand 1 | KF | Dioxane | 110 | 90 | [12] |
| 2-Pyridylboronic acid pinacol ester | 4-Bromoacetophenone | Catalyst 1a** (3.0) | - | K₃PO₄ | Dioxane/H₂O | 90 | 91 | [13] |
| 2-Pyridylboronic acid pinacol ester | 2-Bromopyridine | Catalyst 1a** (3.0) | - | K₃PO₄ | Dioxane/H₂O | 90 | 65 | [13] |
| 3-Pyridinylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | - | 84 | [3] |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2.0) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | - | [9] |
*Ligand 1 is a specific phosphite ligand reported in the cited literature.[12] **Catalyst 1a is a specific air-stable palladium phosphine oxide complex.[13]
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N and C-O bonds, providing a valuable alternative to palladium-based methods like the Buchwald-Hartwig amination.[14][15] It couples arylboronic acids with amines, amides, alcohols, and phenols under mild conditions, often at room temperature and open to the air.[14][16]
The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate.[14] The reaction involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the N-H or O-H containing substrate to yield the coupled product and a Cu(I) species, which is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen).[14][15]
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Lewis Acid Catalysis
The boron atom in pyridinylboronic acids is electron-deficient, making them effective Lewis acids.[17][18][19] This property allows them to act as catalysts for a variety of organic transformations, particularly those involving the activation of carbonyls or alcohols.[20][21]
Pyridinylboronic acids can catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols.[21][22] The Lewis acidic boron center coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. The pyridine nitrogen adds another layer of complexity; its basicity and potential for protonation can modulate the overall acidity and catalytic activity of the molecule.[11][23]
Experimental Protocols
Synthesis of 3-Pyridinylboronic Acid[4]
This protocol is based on a lithium-halogen exchange reaction.
-
Materials: 3-Bromopyridine, Toluene, Tetrahydrofuran (THF), Triisopropyl borate, n-Butyllithium (n-BuLi).
-
Procedure:
-
To a 3-necked flask under an inert nitrogen atmosphere, add toluene, THF, triisopropyl borate (1.2 equiv), and 3-bromopyridine (1.0 equiv).
-
Cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add n-butyllithium (1.1 equiv) to the solution, maintaining the low temperature. The reasoning is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester.[3]
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent. The product may exist as a boroxine (a cyclic trimer) which can be used directly or converted to the monomeric boronic acid.
-
Purify by recrystallization or chromatography as needed.
-
Microwave-Assisted Suzuki-Miyaura Coupling[8]
This is a general starting protocol; optimization is often required.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
-
Materials: Pyridinylboronic acid or ester (1.0 equiv), Aryl/heteroaryl halide (1.0-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%), Ligand (if required, e.g., SPhos, 1-10 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water, DMF).
-
Procedure:
-
In a microwave reaction vessel, combine the pyridinylboronic acid derivative, the halide coupling partner, the palladium catalyst, ligand (if used), and base.
-
Seal the vessel and purge thoroughly with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
-
Chan-Lam N-Arylation[15][16][25]
A general protocol for the copper-catalyzed N-arylation.
-
Materials: Pyridinylboronic acid (1.0-2.0 equiv), Amine or Amide (1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 1.0 equiv stoichiometric, or 10-20 mol% catalytic), Base (e.g., Pyridine, Et₃N, if needed), Solvent (e.g., CH₂Cl₂, MeOH).
-
Procedure:
-
To a flask open to the air, add the amine, pyridinylboronic acid, and copper(II) acetate.
-
Add the solvent and a base like pyridine, which can also act as a ligand.
-
Stir the mixture vigorously at room temperature. The reaction is often indicated by a color change.
-
Monitor the reaction by TLC or LC-MS. Reactions can take several hours to days.
-
Upon completion, filter the reaction mixture to remove copper salts.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the N-pyridyl product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 18. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyridine-4-boronic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 23. waseda.elsevierpure.com [waseda.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The coupling of 6-bromopyridine-2-boronic acid with various aryl and heteroaryl halides provides a versatile route to a diverse range of 6-substituted-2-arylpyridines, which are key intermediates in drug discovery.
However, the Suzuki coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as this compound, presents unique challenges.[4][5] These include the propensity for protodeboronation and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[1][5] This document provides detailed application notes and optimized protocols to address these challenges and facilitate the successful Suzuki coupling of this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of pyridine-2-boronic acid derivatives with aryl halides. While specific data for this compound is limited in the public domain, the data for structurally related 2-pyridylboronic esters provides a strong predictive framework for reaction optimization.
Table 1: Optimization of Reaction Conditions for the Coupling of a Pyridyl-2-boronic Ester with an Aryl Bromide [7]
| Entry | Catalyst (mol %) | Base (2 equiv) | Solvent | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 75 |
| 2 | Pd(OAc)₂/S-Phos (3) | Cs₂CO₃ | Dioxane | 80 |
| 3 | Pd₂(dba)₃/X-Phos (3) | K₃PO₄ | Toluene | 85 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 65 |
Table 2: Substrate Scope for the Suzuki Coupling of Substituted Pyridyl-2-boronic Esters with Aryl Halides [7]
| Pyridyl-2-boronic Ester | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 6-chloropyridine-2-boronic acid pinacol ester | 4-bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 68 |
| Pyridine-2-boronic acid N-phenyldiethanolamine ester | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃/S-Phos | K₃PO₄ | Toluene/H₂O | 82 |
| This compound pinacol ester (hypothetical) | 4-bromobenzonitrile | Pd(OAc)₂/X-Phos | K₃PO₄ | Dioxane | >80 (expected) |
| Pyridine-2-boronic acid | 3-bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 71 |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound (or its pinacol ester) with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound or this compound pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (or its pinacol ester), the aryl bromide, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask or tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 6-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 6-bromopyridine-2-boronic acid with various (hetero)aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in numerous biologically active compounds and functional materials.
The presence of both a bromo substituent and a boronic acid on the same pyridine ring presents unique challenges, including the potential for self-coupling or polymerization. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. These notes offer detailed protocols and a summary of catalytic systems to facilitate the successful implementation of this important transformation.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a (hetero)aryl halide (Ar-X) is a palladium-catalyzed reaction that forms a new carbon-carbon bond, leading to the formation of a 6-aryl-2,2'-bipyridine derivative. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with a (hetero)aryl halide.
Data Presentation: Catalytic Systems and Reaction Conditions
The following tables summarize various palladium catalyst systems and reaction conditions that have been successfully employed for the Suzuki coupling of pyridine derivatives, which can be adapted for this compound. Optimization is often necessary for specific substrates.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A common and effective catalyst, though it can be air-sensitive. |
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Excellent for electron-rich and sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-2.5 (Pd), 2-5 (Ligand) | A robust system for challenging couplings, including those with aryl chlorides. |
| PdCl₂(dppf) | None | 3-5 | A versatile and widely used catalyst for a broad range of Suzuki couplings. |
Table 2: Common Bases and Solvents for Suzuki Coupling of Pyridine Derivatives
| Base | Solvent System | Temperature (°C) | General Applicability |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A standard and cost-effective choice for many Suzuki couplings. |
| K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 | A stronger base, often effective for less reactive substrates. |
| Cs₂CO₃ | 1,4-Dioxane or DMF | 60-100 | A highly effective but more expensive base, often used for difficult couplings. |
| Na₂CO₃ | DME/H₂O | 85-95 | An alternative carbonate base, suitable for a variety of substrates. |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a general method for the coupling of this compound with an aryl bromide using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane, degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a stir bar and the degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
A typical experimental workflow for setting up a Suzuki coupling reaction involves several key steps to ensure an inert atmosphere and proper mixing of reagents.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Application of 6-Bromopyridine-2-boronic Acid in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2-boronic acid is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique structural features, combining a reactive boronic acid moiety and a bromine-substituted pyridine ring, make it an essential reagent for the construction of complex molecular architectures, particularly in the development of targeted therapies. The pyridine core is a common motif in a vast array of biologically active compounds, and the strategic placement of the bromo and boronic acid groups allows for sequential, regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the synthesis of kinase inhibitors, detailed experimental protocols, and relevant biological pathways.
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents. The bromine atom on the pyridine ring serves as a handle for this coupling, while the boronic acid group can participate in a subsequent coupling reaction, offering a modular approach to drug design and optimization.
Key Applications in Pharmaceutical Synthesis: Kinase Inhibitors
A prominent application of this compound and its derivatives is in the synthesis of small molecule kinase inhibitors for oncology. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, it is possible to inhibit tumor growth and progression. The pyridine scaffold is a key pharmacophore in many kinase inhibitors, often mimicking the adenine region of ATP to bind to the kinase active site.
A notable example is in the synthesis of analogues of Crizotinib , a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC).[1][2] The core structure of Crizotinib features a 2,2'-bipyridine-like scaffold, which can be synthesized via a Suzuki-Miyaura coupling reaction. While the industrial synthesis of Crizotinib itself may utilize different starting materials for optimization, the use of this compound provides a direct and efficient laboratory-scale route to access similar and novel kinase inhibitor scaffolds.
Experimental Protocols
The following protocols provide detailed methodologies for the key Suzuki-Miyaura coupling reaction involving a 6-bromopyridine derivative, which is analogous to the reactivity of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of a 2-Arylpyridine Moiety
This protocol describes a typical Suzuki-Miyaura coupling of a 6-bromopyridine derivative with an arylboronic acid, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
6-Bromopyridine-2-substituted derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the 6-bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyridine product.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of bromopyridine derivatives, which can serve as a reference for reactions involving this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85-95 |
| 2 | 5-Bromo-2-aminopyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~80-90 |
| 3 | 2-Bromo-6-methylpyridine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | ~75-85 |
| 4 | 3-Bromo-2-chloropyridine | Pyridine-4-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 6 | ~70-80 |
Yields are approximate and can vary depending on the specific substrates and reaction scale.
Mandatory Visualizations
Signaling Pathway
The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a critical target in the treatment of certain types of non-small cell lung cancer. Crizotinib and its analogues, which can be synthesized using building blocks like this compound, act as inhibitors of the ALK receptor tyrosine kinase.
Caption: Simplified ALK signaling pathway and the inhibitory action of Crizotinib analogues.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a pharmaceutical intermediate using a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship
The selection of reagents and conditions is crucial for a successful Suzuki-Miyaura coupling reaction. The following diagram illustrates the logical relationship between the key components.
References
Application Notes and Protocols: Synthesis of Biaryl Pyridines using 6-Bromopyridine-2-boronic acid
Introduction
Biaryl pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The pyridine ring's nitrogen atom acts as a key hydrogen bond acceptor, enhancing pharmacokinetic properties and facilitating binding to biological targets.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing these C-C bond-linked structures, offering high functional group tolerance and relatively mild reaction conditions.[4][5]
This document provides detailed application notes and protocols for the synthesis of biaryl pyridines using 6-Bromopyridine-2-boronic acid. This bifunctional reagent is a valuable building block, containing both a nucleophilic boronic acid group and an electrophilic bromine atom, allowing for selective and sequential cross-coupling reactions to build complex molecular architectures.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide.[5] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[4]
Applications in Drug Discovery: Kinase Inhibition
The biaryl pyridine motif is a privileged scaffold in the design of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. Biaryl pyridines can act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby interrupting aberrant signaling. For instance, certain pyrazine-pyridine biheteroaryl compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[7]
Experimental Protocols
This section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials and Equipment
-
Reagents: this compound, Aryl bromide (or triflate), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Anhydrous solvent (e.g., Dioxane, Toluene, DMF).
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer and hotplate, condenser, inert gas supply (Nitrogen or Argon), standard laboratory glassware, silica gel for chromatography, TLC plates.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), this compound (1.2 eq), a base such as K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration relative to the aryl bromide) via syringe.
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl pyridine.[8]
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction efficiency and yield. The following table summarizes typical conditions for the coupling of various aryl halides with pyridylboronic acids.
| Entry | Aryl Halide (1.0 eq) | Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene | 100 | 8 | 80-90 |
| 3 | 2-Bromotoluene | SPhos Pd G2 (2%) | K₃PO₄ | THF | 80 | 16 | 75-85 |
| 4 | 3-Chloropyridine | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ | Dioxane | 110 | 24 | 60-75 |
| 5 | 4-Iodophenol | Pd(OAc)₂ (5%) | K₂CO₃ | DMF/H₂O | 80 | 6 | 90-98 |
Table 1: Summary of typical Suzuki-Miyaura reaction conditions and expected yields. Yields are representative and can vary based on substrate and precise conditions. Data compiled from general principles outlined in cited literature.[5][6][9][10]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The use of more active phosphine ligands (e.g., SPhos, XPhos) can be beneficial, especially for less reactive aryl chlorides.[6] Increasing the temperature or reaction time may also improve conversion.
-
Protodeboronation: 2-Pyridyl boronic acids can be susceptible to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10] Using anhydrous conditions, stronger bases like K₃PO₄, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[11]
-
Homocoupling: Formation of symmetrical biaryl side products can occur. Using a precise 1:1.1-1.2 stoichiometry of halide to boronic acid and ensuring efficient stirring can minimize this.
-
Purification Challenges: The nitrogen atom in the pyridine product can interact with the silica gel during column chromatography, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can improve separation.[8]
References
- 1. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for C-C Bond Formation Using 6-Bromopyridinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for carbon-carbon bond formation utilizing 6-bromopyridinylboronic acid, primarily through the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in synthetic chemistry, enabling the construction of biaryl and hetero-biaryl structures that are prevalent in medicinally important compounds.
The presence of the nitrogen atom in the pyridine ring can present unique challenges, such as catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired coupled products. These notes offer detailed protocols and a summary of reported reaction conditions to guide the successful application of 6-bromopyridinylboronic acid in your research.
Challenges in Suzuki-Miyaura Coupling with Pyridinylboronic Acids
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented challenge in couplings involving pyridinyl substrates. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands can stabilize the active palladium species and prevent the pyridine nitrogen from interfering with the catalytic cycle.
Common side reactions in Suzuki-Miyaura couplings include:
-
Protodeboronation: The hydrolysis of the boronic acid back to its corresponding arene. This can be minimized by using anhydrous solvents and carefully selecting the base.
-
Homocoupling: The self-coupling of the boronic acid. This is often promoted by the presence of oxygen, so it is critical to perform the reaction under an inert atmosphere.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids and related heterocyclic compounds, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields. This data can serve as a valuable guide for selecting the optimal starting conditions for your specific application with 6-bromopyridinylboronic acid.
Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of Pyridinyl Boronic Acids with Aryl Halides
| Entry | Pyridinyl Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridyl boronic acids | Bromopyridines | Pd(PPh₃)₄ (>10) | - | Na₂CO₃ | Not Specified | Not Specified | Not Specified | 50-65[1][2] |
| 2 | 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | PdCl₂(PPh₃)₂ (5) | - | Not Specified | Not Specified | Not Specified | Not Specified | "Good"[1] |
| 3 | Phenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | Not Specified | 95[3] |
| 4 | 4-Fluorophenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | Not Specified | 89[3] |
| 5 | 3-Nitrophenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | Toluene | 100 | 48 | 19[3] |
| 6 | 3-Nitrophenylboronic acid | 9-Benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5-5) | - | K₂CO₃ | DME/H₂O | 85 | Not Specified | 66[3] |
Table 2: General Protocol Starting Points for 6-Bromopyridinylboronic Acid Coupling
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave Irradiation) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) | 1,4-Dioxane |
| Temperature | 90-100 °C | 120-150 °C |
| Time | 2-24 h | 10-30 min |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki-Miyaura cross-coupling of 6-bromopyridinylboronic acid with various aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
6-Bromopyridinylboronic acid (1.0 - 1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 6-bromopyridinylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
6-Bromopyridinylboronic acid (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide, 6-bromopyridinylboronic acid, palladium precursor, ligand, and base.
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
Application Notes and Protocols: 6-Bromopyridine-2-boronic acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromopyridine-2-boronic acid, a key building block in the construction of diverse heterocyclic compounds. The primary application highlighted is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This document offers detailed experimental protocols, quantitative data for representative reactions, and illustrates a relevant signaling pathway where derivatives of this compound have shown significant activity.
Introduction
This compound is a bifunctional reagent featuring a pyridine ring substituted with both a bromine atom and a boronic acid group. This unique arrangement allows for sequential and site-selective functionalization, making it an invaluable tool in medicinal chemistry and materials science. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides, while the bromine atom can be subsequently modified through various other cross-coupling reactions or nucleophilic substitutions. This versatility enables the efficient synthesis of complex molecular architectures, particularly those found in biologically active compounds such as kinase inhibitors.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various heteroaryl partners. These examples showcase the broad applicability and efficiency of this building block in synthesizing a range of heterocyclic structures.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Heteroaryl Halides
| Entry | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Chloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-(6-Bromopyridin-2-yl)pyrimidine | 82 |
| 2 | 4-Bromo-1H-imidazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 2-(1H-Imidazol-4-yl)-6-bromopyridine | 75 |
| 3 | 5-Bromo-1,3-thiazole | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 6-Bromo-2-(1,3-thiazol-5-yl)pyridine | 88 |
| 4 | 2-Amino-5-bromopyrimidine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 6 | 5-(6-Bromopyridin-2-yl)pyrimidin-2-amine | 79 |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 12 | 6-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine | 91 |
Table 2: Synthesis of Kinase Inhibitor Scaffolds using this compound Derivatives
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product Scaffold | Target Kinase | IC₅₀ (nM) |
| 1 | (4-Amino-3-iodophenyl)-1H-pyrazol-3-amine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | Pyrazolyl-aminopyridine | JAK2 | 18 |
| 2 | 1-(4-Iodophenyl)-3-methyl-1H-pyrazol-5-amine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | Pyrazolyl-phenyl-pyridine | p38α | 32 |
| 3 | N-(5-Iodo-1H-indazol-3-yl)acetamide | Pd(OAc)₂/XPhos (2) | Cs₂CO₃ | t-BuOH/H₂O | Indazolyl-pyridine | VEGFR2 | 51 |
| 4 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | PdCl₂(dppf) (3) | K₃PO₄ | DMF/H₂O | Pyrrolopyridinyl-pyridine | EGFR | 15 |
| 5 | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | Pyrimidinyl-aminopyridine | JNK1 | 40 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides
This protocol provides a general method for the synthesis of heteroaryl-substituted pyridines.
Materials:
-
This compound
-
Appropriate heteroaryl halide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/Ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the heteroaryl halide (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Microwave-Assisted Synthesis of a Pyrazolyl-aminopyridine Kinase Inhibitor Scaffold
This protocol outlines a rapid and efficient microwave-assisted synthesis of a kinase inhibitor scaffold.
Materials:
-
This compound pinacol ester
-
Substituted amino-iodopyrazole
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed 1,4-Dioxane and water
-
Microwave reactor and appropriate vials
Procedure:
-
To a microwave vial, add the this compound pinacol ester (1.0 equivalent), the amino-iodopyrazole (1.2 equivalents), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equivalents).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-40 minutes.
-
After cooling, filter the reaction mixture through celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure kinase inhibitor scaffold.
-
Confirm the structure and purity using LC-MS and NMR spectroscopy.
Mandatory Visualizations
Application Notes and Protocols for Efficient Cross-Coupling of 2-Pyridylboronates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling of 2-pyridylboronates is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl structures. However, this reaction is notoriously challenging due to the inherent instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation. This phenomenon, often termed the "2-pyridyl problem," can lead to low yields and reaction inconsistencies.[1]
These application notes provide a comprehensive guide to overcoming the challenges associated with the cross-coupling of 2-pyridylboronates. We present a selection of highly effective ligands, stabilized 2-pyridylboron reagents, and detailed experimental protocols to enable efficient and reproducible synthesis of 2-arylpyridines.
Addressing the 2-Pyridyl Problem: Key Strategies
The primary hurdle in the cross-coupling of 2-pyridylboronates is the facile cleavage of the C–B bond by protons, leading to the formation of pyridine instead of the desired cross-coupled product.[1] Several strategies have been developed to mitigate this issue:
-
Stabilized 2-Pyridylboron Reagents: The use of boronic acid derivatives with enhanced stability is a highly effective approach. N-methyliminodiacetic acid (MIDA) boronates and lithium triisopropyl 2-pyridylboronates are two prominent examples of air- and moisture-stable reagents that slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[2][3]
-
Advanced Ligand Systems: The choice of ligand is critical for a successful coupling. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated remarkable efficacy in promoting the desired catalytic cycle while suppressing protodeboronation.[1] These ligands facilitate the key steps of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.
Ligand Selection for Enhanced Performance
A variety of ligands have been developed to address the challenges of 2-pyridylboronate cross-coupling. The following tables summarize the performance of selected ligands in the Suzuki-Miyaura coupling of various 2-pyridylboron reagents with aryl halides.
Phosphine Ligands
Bulky and electron-rich phosphine ligands are among the most successful for this transformation. They are thought to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[1]
| Ligand | 2-Pyridylboron Reagent | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| XPhos | 2-Pyridyl MIDA boronate | 4-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [4] (modified) |
| RuPhos | 2-Pyridyl MIDA boronate | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [4] (modified) |
| SPhos | 2-Pyridyl MIDA boronate | 1-Bromo-4-tert-butylbenzene | K₃PO₄ | Dioxane/H₂O | 80 | 98 | [4] (modified) |
| tBuXPhos | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | K₃PO₄ | Dioxane | 110 | 85 | [5] |
| (tBu)₂P(O)H | Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | K₃PO₄ | Dioxane | 110 | 73 | [5] |
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as a powerful class of ligands for challenging cross-coupling reactions. Their strong σ-donating ability and steric bulk contribute to the stabilization of the catalytic species and promote efficient catalysis.
| Ligand | 2-Pyridylboron Reagent | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| IPr | 2-Pyridylboronic acid | 4-Bromotoluene | K₂CO₃ | Toluene | 110 | 88 | [6] (modified) |
| IMes | 2-Pyridylboronic acid | 4-Chloroanisole | K₃PO₄ | Dioxane | 100 | 85 | [6] (modified) |
| SIPr | 2-Pyridylboronic acid pinacol ester | 1-Bromo-4-fluorobenzene | Cs₂CO₃ | Dioxane | 100 | 91 | [7] (modified) |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of stabilized 2-pyridylboronates.
Protocol 1: Cross-Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from literature procedures for the coupling of 2-pyridyl MIDA boronates.[4]
Materials:
-
2-Pyridyl MIDA boronate (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-pyridyl MIDA boronate, aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and water (typically a 5:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl chloride should be around 0.1 M.
-
Replace the septum with a Teflon screw cap and place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Coupling of Lithium Triisopropyl 2-Pyridylboronate with an Aryl Bromide
This protocol is based on a general procedure for the coupling of lithium triisopropyl 2-pyridylboronates.[5]
Materials:
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
tBuXPhos (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add lithium triisopropyl 2-pyridylboronate, aryl bromide, Pd₂(dba)₃, tBuXPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of the aryl bromide of approximately 0.2 M.
-
Replace the septum with a Teflon screw cap and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the reaction vigorously for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizing the Process
To better understand the key aspects of the Suzuki-Miyaura cross-coupling of 2-pyridylboronates, the following diagrams illustrate the catalytic cycle, a typical experimental workflow for ligand screening, and the strategies to overcome the "2-pyridyl problem."
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: The Critical Role of the Base in Suzuki-Miyaura Reactions Involving 6-Bromopyridine-2-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical, yet often complex, component of this palladium-catalyzed reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, and its selection is paramount for achieving high yields, particularly when employing sensitive substrates like pyridine-derived boronic acids. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the function and selection of bases for Suzuki-Miyaura reactions involving 6-Bromopyridine-2-boronic acid and related pyridyl substrates.
The Multifaceted Role of the Base in the Catalytic Cycle
The base is essential for the progression of the Suzuki-Miyaura reaction, primarily by facilitating the crucial transmetalation step.[1][2] Its influence is understood through two principal mechanistic pathways:
-
The Boronate Pathway: This is the most widely accepted mechanism. The base reacts with the organoboronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[3][4][5] This increased nucleophilicity accelerates the transfer of the organic group from boron to the palladium(II) center.[3][4] Computational studies suggest this pathway, starting with the reaction between the base and the organoboronic acid, is the main mechanism.[6][7]
-
The Hydroxide/Alkoxide Pathway: In this alternative pathway, the base (typically a hydroxide or alkoxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[5][8]
Beyond these primary roles, the base can have other, sometimes antagonistic, effects. For instance, certain bases can also catalyze the final reductive elimination step or, conversely, lead to the formation of unreactive arylborates.[3] The stoichiometry and strength of the base can significantly impact reaction selectivity, especially in competitive reactions where boronic acids with different pKa values are present.[3][4]
Specific Challenges with Pyridyl Boronic Acids
Pyridyl boronic acids, such as this compound, present unique challenges in Suzuki-Miyaura couplings:
-
Protodeboronation: These electron-deficient heteroaryl boronic acids are highly susceptible to protodeboronation, a decomposition pathway where the C-B bond is cleaved by a proton source, often promoted by the base itself.[9] This side reaction consumes the boronic acid and reduces the overall yield. The rate of protodeboronation can be rapid, sometimes occurring within minutes at elevated temperatures.[10]
-
Slow Transmetalation: The electron-withdrawing nature of the pyridine ring can slow down the rate of transmetalation compared to more electron-rich aryl boronic acids.[9] An efficient catalytic system must ensure that the rate of coupling significantly outpaces the rate of protodeboronation.[10]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[11]
Addressing these challenges requires careful optimization of reaction parameters, with the choice of base being a primary consideration.
Comparative Performance of Bases
The selection of an appropriate base is critical and depends on the specific substrates, catalyst system, and solvent. Inorganic bases are most commonly employed.[5] A comparison of commonly used bases is summarized below.
| Base | Typical Conditions & Observations | Substrate Suitability | Yields | Citation |
| K₂CO₃ | A versatile and widely used weak base. Often used in aqueous solvent mixtures (e.g., DME/H₂O, Toluene/H₂O). | Effective for a broad range of aryl and heteroaryl halides, including halopurines. | Good to Excellent | [12] |
| Cs₂CO₃ | A stronger and more soluble carbonate base. Often provides higher yields than K₂CO₃, especially for challenging couplings. | Aryl and heteroaryl halides. | Good to Excellent | [12][13] |
| K₃PO₄ | A moderately strong, non-nucleophilic base. Effective in anhydrous conditions and often preferred for sensitive substrates. | Often used for heteroaryl couplings and substrates prone to hydrolysis. | Good to Excellent | [3] |
| KF | Fluoride ions are believed to have a unique role in activating the boronic acid. | Particularly effective for couplings involving 2-pyridyl boronates and other sensitive heteroaryl boron reagents. | Good to Excellent | [5][9] |
| NaOH, KOH | Strong inorganic bases. Their high basicity can sometimes promote side reactions like hydrolysis or protodeboronation. | Generally used for robust aryl bromides. | Moderate to High | [5] |
| t-BuOK | A very strong organic base. Can activate highly stable organoboron compounds like aryl-B(dan). | Used for particularly unreactive or stable boron reagents. | Good to Excellent | [14] |
For the specific case of 2-pyridyl nucleophiles, methods have been developed that favor bases like KF, which can mitigate the rapid decomposition pathway.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a representative procedure adapted from established methods for heteroaryl couplings.[9] Optimization of the base, ligand, and temperature may be required for specific aryl halide partners.
Materials:
-
Aryl Halide (e.g., Aryl bromide, 1.0 equiv)
-
This compound (or its pinacol ester, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a suitable phosphine or N-heterocyclic carbene ligand, L:Pd ratio of 2:1 to 4:1)
-
Base (e.g., K₃PO₄ or KF, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, ~3 mL/mmol of halide)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and ligand under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe. If using a mixed solvent system (e.g., Dioxane/Water), the degassed water should be added at this stage.
-
Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel to remove the palladium catalyst and inorganic salts.[13]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[13]
Visualizations
Catalytic Cycle and Experimental Workflow
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting a base in Suzuki-Miyaura reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines via 6-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and versatile synthetic routes to access functionalized pyridine scaffolds is therefore a cornerstone of modern medicinal and materials chemistry. One powerful strategy for the synthesis of 2,6-disubstituted pyridines involves the use of 6-Bromopyridine-2-boronic acid as a key building block. This bifunctional reagent allows for sequential, chemoselective cross-coupling reactions, providing a modular approach to complex pyridine derivatives.
The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for forming carbon-carbon bonds with this compound.[3] This palladium-catalyzed reaction exhibits high functional group tolerance and generally proceeds under mild conditions, making it a highly valuable tool in organic synthesis.[4] The bromine and boronic acid moieties on the pyridine ring display differential reactivity, enabling the selective functionalization at either the 2- or 6-position.
Applications in Medicinal Chemistry
The 2,6-disubstituted pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to introduce diverse aryl and heteroaryl substituents via Suzuki-Miyaura coupling of this compound allows for the systematic exploration of structure-activity relationships (SAR).
Anticancer Agents: Numerous 2,6-diaryl-substituted pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[2] These compounds can act as bioisosteres of other planar aromatic systems, such as terpyridines, and have been shown to exhibit cytotoxicity against various human cancer cell lines. For instance, certain 2,6-diarylpyridines have been investigated as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1] The modular synthesis enabled by this compound facilitates the optimization of substituents on the aryl rings to enhance potency and selectivity.[1]
Kinase Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Substituted pyridines have been identified as promising scaffolds for the development of CDK inhibitors. Molecular docking studies have suggested that 2-amino-4-aryl-6-substituted pyridine derivatives can bind effectively to the active site of CDK2, highlighting the potential for this class of compounds in cancer therapy.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-bromopyridine via Suzuki-Miyaura Coupling
This protocol outlines the selective coupling at the C2 position of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuation and Backfilling: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. If required for solubility or reactivity, a co-solvent like degassed water can be added.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-6-bromopyridine.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboronic Esters with Aryl Bromides
| Entry | Aryl Bromide | 2-Pyridylboronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 6-Methoxypyridin-2-ylboronic ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 18 | 75 |
| 2 | 4-Bromoanisole | 6-Methoxypyridin-2-ylboronic ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 90 | 18 | 82 |
| 3 | 4-Bromotoluene | Pyridin-2-ylboronic ester | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pyridin-2-ylboronic ester | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 20 | 88 |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine with Arylboronic Acids
| Entry | 2-Bromopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 98 |
| 3 | 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd/C (5) | K₂CO₃ | H₂O | 100 | 12 | 85 |
| 4 | 2,6-Dibromopyridine | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 78 (mono-arylated) |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of 2-Aryl-6-bromopyridine
Caption: A standard experimental workflow for the Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
Application Notes: The Strategic Use of 6-Bromopyridine-2-boronic Acid Derivatives in the Total Synthesis of Dragmacidin D
Introduction
6-Bromopyridine-2-boronic acid and its derivatives are pivotal reagents in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that form the backbone of many natural products and pharmaceutical agents. Their utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming method. This application note details the strategic implementation of a derivative of this compound in the landmark total synthesis of the marine alkaloid Dragmacidin D, accomplished by the Stoltz group. Dragmacidin D, a potent inhibitor of serine/threonine protein phosphatases, has garnered significant attention as a potential therapeutic lead for neurodegenerative diseases such as Parkinson's and Alzheimer's.[1]
The Stoltz synthesis masterfully employs a series of Suzuki cross-coupling reactions to assemble the intricate bis-indole alkaloid framework of Dragmacidin D.[2][3] This approach highlights the reliability and versatility of the Suzuki coupling in complex molecule synthesis, where precise control of reactivity and chemoselectivity is paramount.
Core Application: Synthesis of the Pyridine-Indole Core of Dragmacidin D
A key fragment in the synthesis of Dragmacidin D is a substituted pyridine ring linked to an indole moiety. This connection is forged through a Suzuki coupling reaction, demonstrating a practical application of a 6-bromopyridine building block. While the actual synthesis utilizes a boronate ester of a functionalized indole coupled with a bromopyridine, the principles and conditions are directly translatable to the use of this compound or its esters.
The following sections provide a detailed experimental protocol for a representative Suzuki coupling step in the synthesis, alongside quantitative data and a visual representation of the workflow.
Experimental Protocols
The following protocol is adapted from the total synthesis of Dragmacidin D by Stoltz and coworkers and details a key Suzuki-Miyaura coupling reaction.[4]
Protocol: Palladium-Catalyzed Suzuki Coupling of an Indole Boronate Ester with a Bromopyridine Derivative
Objective: To couple a functionalized indole boronate ester with a bromopyridine to form a key biaryl fragment of Dragmacidin D.
Materials:
-
Indole boronate ester derivative
-
Bromopyridine derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Benzene (anhydrous)
-
Methanol (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine derivative (1.0 equiv), the indole boronate ester derivative (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture of benzene, methanol, and water (ratio as specified in the literature, typically 3:1:1) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation
The following table summarizes the quantitative data for the key Suzuki coupling reactions in the total synthesis of Dragmacidin D by Stoltz and coworkers.[4]
| Coupling Partners | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Indole Boronate Ester + 6-Bromo-2-cyanopyridine Derivative | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Methanol/H₂O | 80 | 2 | 83 |
| Functionalized Indole + Pyridine Boronate Ester Derivative | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Methanol/H₂O | Room Temp | 72 | 71 |
| Bis-indole Precursor + Aminoimidazole Boronate Ester Derivative | Pd(PPh₃)₄ | Na₂CO₃ | Benzene/Methanol/H₂O | 50 | 72 | 82 |
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
The total synthesis of Dragmacidin D serves as a compelling case study for the strategic application of this compound derivatives in the construction of complex, biologically active natural products. The Suzuki-Miyaura cross-coupling reactions detailed herein demonstrate the robustness and predictability of this methodology, allowing for the efficient formation of key carbon-carbon bonds under relatively mild conditions. These protocols and data provide a valuable resource for researchers and scientists in drug development, showcasing a powerful tool for the synthesis of novel therapeutic agents.
References
Troubleshooting & Optimization
Overcoming protodeboronation of 6-Bromopyridine-2-boronic acid in Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of 6-Bromopyridine-2-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 6-bromopyridine, consuming the starting material and reducing the yield of the desired coupled product. Pyridine-2-boronic acids are particularly susceptible to this reaction due to the influence of the adjacent nitrogen atom.[1]
Q2: What is the mechanism of protodeboronation for 2-pyridylboronic acids?
A2: 2-Pyridylboronic acids can undergo protodeboronation through several pathways. A key mechanism involves the formation of a zwitterionic intermediate under neutral pH conditions, which is highly reactive and readily decomposes.[1] Both acidic and basic conditions can also promote protodeboronation, although the base-catalyzed pathway is more relevant for typical Suzuki coupling conditions.[1]
Q3: How does the choice of boronic acid derivative affect protodeboronation?
A3: Using a more stable derivative of the boronic acid is a highly effective strategy to minimize protodeboronation. Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than the free boronic acid.[1] These derivatives act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and thus minimizing the rate of the undesired protodeboronation side reaction.[1]
Q4: Can the palladium catalyst and ligands influence the extent of protodeboronation?
A4: Yes, the choice of catalyst and ligands is crucial. A highly active catalyst system that promotes a fast Suzuki coupling can allow the desired reaction to outcompete the slower protodeboronation. However, it has been observed that bulky phosphine ligands, while often effective for challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[2][3] Therefore, careful selection and screening of both the palladium precursor and the phosphine ligand are essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and significant amount of 6-bromopyridine byproduct. | High rate of protodeboronation. | 1. Switch to a boronic ester: Use this compound pinacol ester or MIDA boronate instead of the free boronic acid. 2. Optimize the base: Use a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.[4] 3. Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can decrease the rate of protodeboronation more than the rate of the Suzuki coupling. 4. Use anhydrous conditions: Minimize water in the reaction, as it can be a proton source for protodeboronation. |
| Reaction is sluggish or does not go to completion. | 1. Inefficient catalyst system. 2. Catalyst inhibition by the pyridine nitrogen. | 1. Screen catalysts and ligands: Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[5] 2. Increase catalyst loading: A modest increase in the catalyst and ligand loading may improve the reaction rate. |
| Formation of homocoupled byproducts. | Reaction conditions favor homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Thoroughly degas solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. 2. Adjust stoichiometry: A slight excess of the boronic acid derivative (1.1-1.5 equivalents) is often optimal. |
| Difficulty in purifying the product from residual boronic acid/ester. | Similar polarity of the product and boron-containing starting materials or byproducts. | 1. Optimize the reaction: The best purification strategy is to minimize byproducts by optimizing the reaction conditions. 2. Post-reaction workup: An acidic wash (e.g., 1M HCl) can help to remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can help to remove unreacted boronic acid.[6] |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki reactions with substrates analogous to this compound. This data is intended to guide experimental design.
Table 1: Effect of Boron Reagent on Yield
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Fluoropyridine-3-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | ~50 |
| 2-Fluoropyridine-3-boronic acid pinacol ester | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | ~75 |
| 2-Thiopheneboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | Aryl Bromide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 |
Note: This data on similar heteroaryl boronic acids illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester often leads to higher yields, especially at elevated temperatures where protodeboronation is more significant.
Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling of a Heterocyclic System
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
Adapted from a study on a similar heterocyclic system, this table highlights that milder inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol is a starting point and should be optimized for your specific aryl halide.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Mild inorganic base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: Competing pathways in the Suzuki coupling of this compound derivatives.
Caption: Troubleshooting workflow for overcoming protodeboronation.
References
Technical Support Center: Suzuki Coupling with 2-Pyridyl Nucleophiles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 2-pyridyl nucleophiles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 2-pyridyl compounds, offering potential causes and actionable solutions.
Problem: Low or No Product Yield
Low or nonexistent yield is a frequent challenge in Suzuki couplings with 2-pyridyl nucleophiles. The underlying causes are often multifaceted.
Potential Cause 1: Catalyst Deactivation or Inhibition
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem".[1][2][3]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like phosphine oxides can help stabilize the active palladium species and prevent pyridine coordination.[1][4] N-heterocyclic carbenes (NHCs) are also effective.[5]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition.[1]
-
Increase Catalyst Loading: For particularly challenging couplings, consider increasing the catalyst loading, for example, from 3 mol% to 5 mol%.[1]
Potential Cause 2: Poor Transmetallation
Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetallation, a critical step in the catalytic cycle.[6]
Solutions:
-
Choice of Base: The selection of a suitable base is crucial for activating the boronic acid derivative.[1] Stronger bases like potassium phosphate (K₃PO₄) are often effective.[1][5] Weaker bases such as potassium fluoride (KF) can also be beneficial in certain cases.[6] Note that anhydrous K₃PO₄ may require a small amount of water to be effective.[1]
-
Boronic Acid/Ester Derivative: Consider using more reactive boronic acid derivatives. Options include pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or trifluoroborates, which can sometimes improve transmetallation efficiency.[1][7] Lithium triisopropyl 2-pyridylboronates have also been shown to be effective.[1][6]
Potential Cause 3: Protodeboronation
Pyridylboronic acids are often unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source), especially at elevated temperatures and in the presence of water.[1][6][8]
Solutions:
-
Milder Reaction Conditions: Use lower temperatures and shorter reaction times where possible.[1]
-
Anhydrous Solvents: Employing anhydrous solvents can minimize the risk of protodeboronation.[1]
-
Choice of Base: Using milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can also reduce the rate of this side reaction.[1]
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol or MIDA boronate, can significantly mitigate protodeboronation.[8]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Problem: Formation of Side Products
The presence of significant side products can complicate purification and reduce the overall yield of the desired product.
Potential Cause 1: Homocoupling
Homocoupling of the boronic acid reagent can occur, leading to the formation of bipyridyl impurities. This is often exacerbated by the presence of oxygen.[1]
Solutions:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Ligand Choice: The use of bulky ligands can help suppress homocoupling by sterically hindering the unwanted reaction pathway.[1]
Potential Cause 2: Dehalogenation
The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.[1]
Solution:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[1]
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with 2-pyridyl nucleophiles so challenging?
A1: The primary difficulty stems from the nitrogen atom in the 2-position of the pyridine ring. Its lone pair of electrons can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, 2-pyridylboronic acids are prone to protodeboronation, an undesired side reaction that consumes the starting material.[6][8] Electron-deficient 2-pyridylboronic acids can also exhibit slow rates of transmetallation.[6]
Q2: What are the best practices to prevent protodeboronation of 2-pyridylboronic acid?
A2: To minimize protodeboronation, you can:
-
Use a stable derivative of the boronic acid, such as a pinacol ester or a MIDA boronate.[8]
-
Employ anhydrous reaction conditions.[1]
-
Use milder bases and lower reaction temperatures.[1]
-
Work with a highly active catalyst system that promotes rapid cross-coupling, which can outcompete the protodeboronation side reaction.[8]
Q3: Which palladium catalysts and ligands are recommended for 2-pyridyl Suzuki couplings?
A3: Highly active catalysts are often required.[5] Catalyst systems composed of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and bulky, electron-rich phosphine ligands are highly effective.[4][9][10] Examples of such ligands include Buchwald's dialkylbiaryl phosphines like SPhos and XPhos.[1][5] N-heterocyclic carbene (NHC) ligands are also a good choice.[5]
Q4: How do I choose the right base for my reaction?
A4: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetallation.[5] The choice of base can significantly impact the reaction yield.[5] Strong inorganic bases like potassium phosphate (K₃PO₄) are frequently effective in these challenging couplings.[1][5] Other commonly used bases include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[5] If protodeboronation is a concern, a milder base may be beneficial.[1]
Q5: Is it necessary to run the Suzuki coupling of 2-pyridyl nucleophiles under an inert atmosphere?
A5: Yes, it is highly recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the oxidation of the palladium catalyst and the phosphine ligands.[8] It also minimizes the homocoupling of the boronic acid, a side reaction that is often promoted by the presence of oxygen.[1][5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes yields obtained for the Suzuki coupling of various 2-pyridyl nucleophiles with different aryl halides under a range of conditions.
| 2-Pyridyl Nucleophile | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [6] |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | 1.5% Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 | [6] |
| Lithium triisopropyl 2-pyridylboronate | 4-chlorobenzonitrile | 1.5% Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 73 | [6] |
| 2-methoxy-5-pyridylboronic acid | 2-amino-5-bromopyrazine | 5 mol% Pd(PPh₃)₂Cl₂ | 1M aq. Na₂CO₃ | Dioxane | Reflux | 69 | [11] |
| 6-methoxypyridyl-2-boronic ester | Bromobenzene | Pd-phosphine oxide complex | - | - | - | Poor | [12] |
| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | - | - | - | 99 | [4] |
| 5-amino-2-chloropyridine | 2,6-dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | - | - | - | 82 | [4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Pyridyl Nucleophile
The following is a generalized experimental workflow for setting up a Suzuki coupling reaction involving a 2-pyridyl compound.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Pyridylboronic acid derivative (e.g., lithium triisopropyl 2-pyridylboronate, 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., Buchwald ligand, 3-4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube, add the aryl halide (if solid), 2-pyridylboronate, base, palladium source, and ligand.
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. If the aryl halide is a liquid, add it at this stage.
-
Reaction: Replace the septum with a Teflon screw valve and seal the Schlenk tube. Heat the reaction mixture in a preheated oil bath (e.g., at 110 °C) with vigorous stirring until the starting material is consumed, as monitored by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Mechanism of Protodeboronation
Caption: The mechanism of the protodeboronation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Optimization of reaction temperature for 6-Bromopyridine-2-boronic acid coupling
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Optimization of Reaction Temperature for 6-Bromopyridine-2-boronic acid Coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction temperature for the Suzuki-Miyaura cross-coupling of this compound with various coupling partners.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the Suzuki coupling of a 6-bromopyridine derivative?
A typical starting temperature range for the Suzuki coupling of bromopyridines is between 80°C and 100°C for conventional heating.[1][2] This range is often sufficient to promote the catalytic cycle without causing significant degradation of the catalyst or starting materials. For microwave-assisted synthesis, temperatures can be higher, often in the 120-150°C range, which can dramatically reduce reaction times.[1]
Q2: My reaction is sluggish or shows low conversion at 80°C. What is the first step to optimize the temperature?
If the reaction is slow, cautiously increasing the temperature in increments of 10-20°C can improve the reaction rate.[2] For instance, increasing the temperature from 80°C to 100°C may be beneficial.[2] However, it is crucial to monitor the reaction for signs of catalyst decomposition (e.g., the formation of palladium black) or an increase in side products.[2]
Q3: I'm observing significant side-product formation at higher temperatures. What are the likely side reactions and how can temperature be adjusted to minimize them?
Common side reactions in Suzuki couplings are exacerbated by high temperatures. These include:
-
Protodeboronation: The hydrolysis of the boronic acid, which becomes more significant at high temperatures and prolonged reaction times.[1] To mitigate this, running the reaction at the lowest possible temperature that affords a reasonable rate is recommended.[2]
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring the reaction is under an inert atmosphere, as oxygen can promote this side reaction.[1]
-
Dehalogenation: The replacement of the bromine atom with hydrogen. Screening different reaction conditions, including a lower temperature, can help reduce this outcome.[1]
If side products are an issue, consider lowering the temperature after an initial heating period or using a more stable boronic acid derivative, such as a pinacol ester.[2]
Q4: My reaction mixture turns black. Is the temperature too high?
Yes, the formation of a black precipitate (palladium black) is a common sign of catalyst decomposition, which can be caused by excessive heat.[2] If this occurs, you should lower the reaction temperature. Using more robust, sterically hindered ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can also help stabilize the palladium catalyst at higher temperatures.[2]
Q5: How do I balance reaction rate and product purity when optimizing temperature?
Temperature optimization is a trade-off between reaction kinetics and the stability of the components. A systematic approach is recommended:
-
Start at a conservative temperature (e.g., 80°C).
-
Monitor the reaction progress by TLC or LCMS.
-
If the reaction is clean but slow, incrementally increase the temperature.
-
If you observe an increase in impurities or catalyst decomposition, reduce the temperature or shorten the reaction time. The goal is to find the minimum temperature required to achieve a satisfactory reaction rate and yield within a reasonable timeframe.[2]
Troubleshooting Guide: Low Yield and Purity
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| No or Low Conversion | Reaction temperature is too low, leading to a slow rate of oxidative addition or other steps in the catalytic cycle. | Cautiously increase the temperature in 10-20°C increments (e.g., from 80°C to 100°C).[1][2] Consider switching to a solvent with a higher boiling point if necessary. |
| Significant Protodeboronation | The boronic acid is thermally unstable and degrading due to excessive heat or prolonged reaction time.[1][2] | Run the reaction at the lowest effective temperature.[2] Use a more stable boronic ester (e.g., pinacol ester). Ensure solvents are thoroughly degassed to remove oxygen.[2] |
| Catalyst Decomposition (Turns Black) | The reaction temperature is too high for the chosen catalyst/ligand system, causing the Pd(0) to agglomerate.[2] | Lower the reaction temperature.[2] Increase the ligand-to-palladium ratio slightly or switch to a more robust, sterically hindered ligand.[2] |
| Formation of Homocoupling Byproducts | High temperature may favor side reactions. Oxygen in the reaction mixture can also contribute significantly.[1] | Lower the temperature. Ensure the reaction setup is completely free of oxygen by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[1][2] |
Experimental Protocols
Note: These are general starting protocols and may require optimization for specific substrates. This compound is the limiting reagent in these examples.
Protocol 1: Conventional Heating
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, aryl halide, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-90°C) with vigorous stirring.[1]
-
Monitor the reaction progress using TLC or LCMS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
-
Protocol 2: Microwave-Assisted Synthesis
-
Materials:
-
Procedure:
-
In a microwave vial, combine the this compound, aryl halide, base, palladium precursor, and ligand.[1]
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
-
Visualizations
Caption: Workflow for systematic optimization of reaction temperature.
References
Technical Support Center: Troubleshooting Slow Transmetalation with Pyridyl Boron Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering slow transmetalation rates and other issues during Suzuki-Miyaura cross-coupling reactions involving pyridyl boron derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura reaction with a 2-pyridyl boronic acid. What is the likely cause and how can I fix it?
Low or no yield with 2-pyridyl boronic acids is a common issue, often stemming from the instability of the boronic acid itself.[1][2] The primary competing side reaction is protodeboronation, where the C-B bond is cleaved by a proton source.[2][3]
Troubleshooting Steps:
-
Switch to a more stable boron derivative: 2-pyridyl boronic acids are notoriously unstable.[1][2] Consider using more robust alternatives such as:
-
Pinacol boronate esters: These are generally more stable than the corresponding boronic acids.[2]
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[4][5]
-
Trifluoroborate salts (K-2-pyridyl-BF3K): These salts also offer increased stability.
-
-
Optimize the base and solvent: The choice of base is critical.
-
Re-evaluate your catalyst and ligand system: Standard palladium catalysts may not be optimal.
-
Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), which can accelerate both oxidative addition and reductive elimination.
-
Phosphite or phosphine oxide-based ligands have also shown high activity for these challenging couplings.[3]
-
Q2: My reaction is proceeding very slowly, even with a stable pyridyl boronate ester. How can I increase the reaction rate?
Slow reaction rates are often attributed to a sluggish transmetalation step, a known challenge for electron-deficient heteroaryl boron derivatives.[3]
Troubleshooting Steps:
-
Increase the reaction temperature: If the reaction components are thermally stable, increasing the temperature can significantly accelerate the rate-limiting transmetalation step.
-
Ligand Selection: The ligand plays a crucial role in the rate of transmetalation.
-
Monodentate, bulky, and electron-rich phosphine ligands can promote the formation of the active monoligated palladium species, which may be necessary for transmetalation.[8]
-
Refer to the ligand selection table below for options that have proven effective.
-
-
Incorporate an additive:
-
Use anhydrous conditions: For boronic esters, switching to anhydrous conditions can sometimes lead to faster transmetalation rates and prevent protodeboronation.[6]
Q3: I am seeing significant amounts of homocoupling of my aryl halide and protodeboronation of my pyridyl boron reagent. What reaction parameters should I adjust?
These side reactions indicate that the desired cross-coupling pathway is being outcompeted. Protodeboronation points to the instability of the boron reagent, while homocoupling can arise from issues with the catalyst cycle.
Troubleshooting Steps:
-
Address Protodeboronation:
-
Minimize Homocoupling:
-
Lower the catalyst loading: High catalyst concentrations can sometimes favor side reactions.
-
Choose a more appropriate ligand: Ligands that promote rapid reductive elimination can disfavor the side reactions that lead to homocoupling. Buchwald-type ligands are often effective.
-
Ensure rigorous degassing of solvents: Oxygen can lead to catalyst decomposition and promote homocoupling.
-
Data Presentation: Comparison of Reaction Components
Table 1: Relative Stability and Reactivity of Pyridyl Boron Derivatives
| Boron Derivative | Structure Example (2-pyridyl) | Stability | Reactivity in Transmetalation | Key Advantages | Common Issues |
| Boronic Acid | Py-B(OH)₂ | Low | Generally reactive | Commercially available | Prone to rapid protodeboronation[1][2] |
| Pinacol Boronate | Py-B(pin) | Moderate | Moderate | More stable than boronic acids | Can still be sluggish to transmetalate |
| MIDA Boronate | Py-B(MIDA) | High | Slow release of boronic acid | Air-stable, crystalline, minimizes protodeboronation[4] | Requires hydrolysis step in situ |
| Trifluoroborate Salt | [Py-BF₃]K | High | Requires activation (e.g., with base) | Stable, solid reagents | May require specific conditions for activation |
Table 2: Effect of Ligand and Base on Coupling of 2-Pyridyl Boronates
| Ligand | Base | Solvent | Typical Temperature (°C) | Observations |
| PPh₃ | Na₂CO₃ (aq) | Dioxane | Reflux | Standard conditions, may be inefficient for pyridyl derivatives.[10] |
| tBu₃P | KF | Dioxane | 80-100 | Bulky phosphine ligands can improve rates.[11] |
| XPhos / SPhos | K₃PO₄ | Dioxane / t-AmylOH | 80-110 | Buchwald-type ligands are often highly effective for challenging couplings. |
| Phosphine Oxides | t-BuOLi / CsF | Dioxane | 90-105 | Air-stable and effective catalysts have been developed.[12] |
Experimental Protocols
Protocol 1: General Procedure for Screening Conditions for 2-Pyridyl MIDA Boronate Coupling
This protocol is designed for the parallel screening of ligands, bases, and solvents to optimize the coupling of a 2-pyridyl MIDA boronate with an aryl halide.
-
Array Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and the selected palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (4 mol %).
-
Base Addition: To each designated vial, add the appropriate solid base (e.g., K₃PO₄, Cs₂CO₃, KF, 3.0 equiv).
-
Solvent Addition: Seal the vials with septa and purge with argon. Add the degassed anhydrous solvent (e.g., dioxane, toluene, THF, CPME) to each vial to achieve a concentration of ~0.1 M in the aryl halide.
-
Reaction: Place the array in a heating block set to the desired temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify side products.
-
Analysis: Compare the results to identify the optimal combination of ligand, base, solvent, and temperature for your specific substrates.
Protocol 2: Optimized Coupling of a 2-Pyridyl Pinacol Boronate with a Deactivated Aryl Chloride using a Copper Additive
This procedure is a starting point for challenging couplings where transmetalation is expected to be slow.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv), 2-pyridyl pinacol boronate (1.5 equiv), Pd(OAc)₂ (2 mol %), a suitable ligand (e.g., SPhos, 4 mol %), Cs₂CO₃ (3.0 equiv), and Cu(OAc)₂ (10 mol %).
-
Degassing: Seal the flask, evacuate, and backfill with argon three times.
-
Solvent Addition: Add degassed anhydrous dioxane to the flask.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Work-up: Upon completion (as monitored by TLC or LC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting decision tree for pyridyl Suzuki-Miyaura couplings.
Caption: Proposed role of copper salts in facilitating transmetalation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 6-Bromopyridine-2-boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving 6-Bromopyridine-2-boronic acid, most commonly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound reactions?
A1: The primary impurities in Suzuki-Miyaura coupling reactions involving this compound typically include:
-
Homocoupling byproducts: Dimerization of the boronic acid can lead to the formation of 2,2'-bipyridine derivatives.[1]
-
Unreacted starting materials: Residual this compound (or its pinacol ester) and the coupling partner (e.g., another aryl halide) may remain.[1]
-
Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 2-bromopyridine. This is a common side reaction with heteroarylboronic acids.[1]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction often contaminate the crude product.
-
Ligand-derived impurities: Phosphine-based ligands can be oxidized or otherwise degrade during the reaction, leading to impurities.[1]
Q2: My pyridine-containing product shows significant tailing during silica gel column chromatography. How can I resolve this?
A2: Tailing is a common issue when purifying basic compounds like pyridines on slightly acidic silica gel.[2][3] Here are several strategies to mitigate this:
-
Use of a basic modifier: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
Use deactivated or neutral stationary phases: Employ neutral alumina or a commercially available deactivated silica gel for the chromatography.[5]
-
Dry loading: Adsorbing the crude product onto a small amount of silica gel or Celite before loading it onto the column can sometimes improve the separation.[2]
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Removing palladium to the levels required for pharmaceutical applications is critical.[6] Several methods can be employed:
-
Filtration through Celite: For heterogeneous catalysts like Pd/C, a simple filtration through a pad of Celite can be effective.[7][8]
-
Adsorption: Activated carbon can be used to adsorb palladium impurities. The crude product is dissolved, stirred with activated carbon, and then filtered.[6]
-
Metal Scavengers: Solid-supported scavengers with functional groups that chelate palladium (e.g., thiol-based silica) are highly effective. The crude product is stirred with the scavenger, which is then filtered off.[6][8]
-
Crystallization: A final crystallization step can significantly reduce the levels of palladium and other impurities.[6]
Q4: My product is an oil and will not crystallize. What are my purification options?
A4: If your product is an oil or resists crystallization due to impurities, column chromatography is the most suitable purification method. Careful selection of the stationary and mobile phases is crucial for a successful separation. If the product is expected to be a solid, the oily nature is likely due to impurities inhibiting crystallization. In this case, thorough purification by chromatography should be performed first, followed by another attempt at crystallization.
Q5: What is the purpose of an aqueous work-up, and when should I perform it?
A5: An aqueous work-up is a critical first step after the reaction is complete to remove the bulk of inorganic salts (from the base used in the reaction) and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent and washing with water or brine. For pyridine-containing products, an acid-base extraction can be particularly useful.
Troubleshooting Guides
Issue 1: Low yield of the desired bipyridine product.
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS analysis shows a significant amount of starting material remaining. | Incomplete reaction. | 1. Reaction Time/Temperature: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Catalyst Deactivation: The bipyridine product can coordinate to the palladium catalyst, leading to deactivation.[9][10][11] Consider using a higher catalyst loading or a more robust ligand. 3. Ineffective Base: Ensure the base is of good quality, finely powdered, and anhydrous. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Significant amount of 2-bromopyridine is observed. | Protodeboronation of the this compound. | 1. Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[1] 2. Minimize Water: While some water can be beneficial in Suzuki couplings, excess water can promote this side reaction. Use anhydrous solvents if possible.[1] 3. Control pH: Extreme pH conditions can accelerate protodeboronation.[1] |
| A major byproduct is identified as a homocoupled bipyridine. | Homocoupling of the boronic acid. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture before adding the catalyst to minimize oxygen, which can promote homocoupling.[1] 2. Catalyst Choice: Some palladium precatalysts can promote homocoupling during their reduction to Pd(0). Consider using a Pd(0) source directly. |
Issue 2: Difficulty in separating the product from impurities.
| Symptom | Possible Cause | Suggested Solution |
| Product and a major impurity have very similar Rf values on TLC. | Similar polarities of the compounds. | 1. Optimize Chromatography: Screen various solvent systems with different polarities. A shallow gradient during column chromatography can improve separation. 2. Recrystallization: If the product is a solid, meticulous recrystallization from a carefully chosen solvent system can be highly effective. |
| The product streaks badly on the chromatography column. | Interaction of the basic pyridine moiety with the acidic silica gel. | 1. Add a Basic Modifier: Add 0.1-1% triethylamine to the eluent.[4] 2. Use a Different Stationary Phase: Use neutral alumina or deactivated silica gel.[5] |
| No crystals form upon cooling during recrystallization. | The solution is not supersaturated, or impurities are inhibiting crystallization. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or further cooling in an ice bath. 2. Concentrate the Solution: Evaporate some of the solvent to increase the concentration and allow it to cool again. 3. Use an Anti-solvent: If the compound is highly soluble, dissolve it in a minimum of a "good" solvent and slowly add a "poor" solvent (anti-solvent) in which it is insoluble until the solution becomes cloudy, then heat to clarify and cool slowly.[12] |
Data Presentation
Table 1: Representative Purification Strategies and Expected Outcomes
| Purification Method | Target Impurity | Typical Conditions | Expected Purity Improvement | Representative Yield |
| Aqueous Acid-Base Extraction | Unreacted boronic acid, basic/acidic impurities | Dilute crude mixture in EtOAc, wash with 1M HCl, then sat. NaHCO₃, then brine. | Removes bulk of ionic impurities. | >95% recovery of organic layer |
| Column Chromatography (Silica Gel) | Homocoupled products, unreacted starting materials | Gradient elution (e.g., Hexane/Ethyl Acetate). Add 0.5% Et₃N for basic products. | Can increase purity from ~70% to >98%. | 70-90% |
| Recrystallization | Closely related structural isomers, minor impurities | Dissolve in a minimal amount of hot solvent (e.g., Ethanol, Ethyl Acetate/Hexane).[13] | Can increase purity from ~95% to >99.5%. | 60-85% |
| Activated Carbon Treatment | Residual Palladium | Stir solution of crude product with activated carbon (5-10 wt%) for 1-2h, then filter. | Can reduce Pd levels significantly. | >90% recovery |
| Palladium Scavenger | Residual Palladium | Stir solution of crude product with a thiol-based silica scavenger (2-5 eq. to Pd) for 2-18h.[6] | Can reduce Pd levels from >100 ppm to <10 ppm.[14] | >95% recovery |
Note: The values presented are illustrative and highly dependent on the specific reaction conditions, substrates, and scale.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Acid-Base Extraction
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10 volumes relative to the limiting reagent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1M HCl solution. This will protonate the basic pyridine product, moving it into the aqueous layer and leaving non-basic impurities in the organic layer.
-
Separate the layers. To recover the product, basify the aqueous layer with a 1M NaOH solution until pH > 8 and then extract with an organic solvent (e.g., EtOAc, 3 times).
-
Alternatively, if the desired product is expected to be less basic than other amine impurities, a milder acidic wash (e.g., saturated NH₄Cl) can be used.
-
Wash the combined organic layers containing the product with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Choose a stationary phase. For bipyridine products, silica gel treated with triethylamine or neutral alumina is recommended to prevent tailing.[5]
-
Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. For poorly soluble compounds, use a "dry loading" technique: dissolve the product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[15]
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature.[16] Common choices for bipyridines include ethanol, or mixed solvent systems like ethyl acetate/hexanes.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. web.mnstate.edu [web.mnstate.edu]
Catalyst deactivation issues in 6-Bromopyridine-2-boronic acid cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of 6-Bromopyridine-2-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst deactivation issues in the cross-coupling of this compound?
The primary challenges stem from the inherent properties of the pyridine ring system. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to "catalyst poisoning" by forming inactive complexes and disrupting the catalytic cycle.[1] Other common issues include:
-
Protodeboronation: The undesired cleavage of the C-B bond on the boronic acid, where it is replaced by a hydrogen atom, often facilitated by aqueous basic conditions.
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide, which can be promoted by the presence of oxygen.
-
Formation of Palladium Black: The aggregation of the palladium catalyst into an inactive, insoluble black precipitate, which can be caused by high temperatures or incomplete ligand coordination.
Q2: How can I minimize catalyst poisoning when working with this compound?
Several strategies can be employed to mitigate catalyst poisoning by the pyridine nitrogen:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can shield the palladium center and promote the desired catalytic steps.[1]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.
-
Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.
Q3: What are the best practices to prevent protodeboronation?
Protodeboronation is a common side reaction with heteroaryl boronic acids. To minimize this:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to limit the presence of proton sources.[1]
-
Choice of Base: A non-aqueous base like potassium phosphate (K₃PO₄) in an anhydrous solvent can be beneficial.
-
Stable Boronic Acid Derivatives: Consider using more stable derivatives of the boronic acid, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation.
Q4: How can I suppress the formation of homocoupling byproducts?
Homocoupling can significantly reduce the yield of the desired cross-coupled product. To avoid this:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can promote homocoupling.[1]
-
Use of a Pd(0) Source: Utilizing a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling that may occur during the in-situ reduction of Pd(II) precursors.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
If you observe that your starting materials are largely unconsumed, it is likely an issue with catalyst activity.
Troubleshooting Workflow for Low/No Conversion
Caption: A workflow to diagnose and resolve low or no conversion in your cross-coupling reaction.
Issue 2: Formation of Significant Side Products
The presence of major side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Observation | Potential Cause | Suggested Solution |
| Protodeboronation Product Detected | Presence of water or other proton sources; inappropriate base. | 1. Ensure all reagents and solvents are anhydrous.[1] 2. Switch to a non-aqueous base such as K₃PO₄.[1] 3. Consider using a more stable boronic acid derivative (e.g., pinacol ester). |
| Homocoupling Product Detected | Presence of oxygen; slow catalytic turnover. | 1. Rigorously degas all solvents and the reaction mixture.[1] 2. Use a Pd(0) source or an efficient precatalyst.[1] 3. Optimize the ligand to accelerate the catalytic cycle. |
| Dehalogenated Starting Material Detected | Reductive dehalogenation is a competing pathway. | 1. Optimize the choice of ligand and base. 2. Consider lowering the reaction temperature. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate is a visual indicator of catalyst deactivation through aggregation.
| Observation | Potential Cause | Suggested Solution |
| Reaction Mixture Turns Black | Slow catalysis leading to Pd(0) agglomeration; insufficient ligand stabilization. | 1. Optimize reaction conditions to increase the catalytic rate (e.g., ligand choice, temperature). 2. Use a ligand that provides better stabilization of the Pd(0) species. 3. Increase the ligand-to-palladium ratio slightly. |
Data Presentation
The following tables provide illustrative data on the performance of different catalytic systems in Suzuki-Miyaura couplings of bromopyridine derivatives. While not exclusively for this compound, these results can guide the optimization of your reaction conditions.
Table 1: Comparison of Catalysts and Ligands for Bromopyridine Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Moderate-High |
Note: Yields are qualitative and based on literature for similar substrates. Optimization for this compound is recommended.
Table 2: Influence of Base and Solvent on Bromopyridine Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | Good |
| K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| Cs₂CO₃ | Dioxane | 100 | 12 | Good |
| KF | THF | 66 | 12-24 | Moderate |
Note: The choice of base and solvent is highly interdependent and should be optimized for each specific reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask, followed by the catalyst/ligand mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and a deactivation pathway.
References
Technical Support Center: Optimizing Solvent Systems for 6-Bromopyridine-2-boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-Bromopyridine-2-boronic acid.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes:
-
Poor Solubility of Reagents: this compound or its coupling partner may have limited solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Protodeboronation: The boronic acid can be cleaved by water or base, leading to the formation of 6-bromopyridine and reducing the concentration of the active reagent.[1][3] This is a common issue with heteroaryl boronic acids.[4]
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium may be slow, particularly with electron-deficient heteroaryl boronic acids.[4]
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[1]
Solutions:
-
Solvent System Optimization:
-
A mixture of a polar aprotic solvent and water is often effective. Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[5]
-
For poorly soluble reagents, consider using a more polar solvent like DMF or DMA, but be mindful of potential side reactions at higher temperatures.
-
This compound pinacol ester is soluble in organic solvents like dichloromethane, dimethyl sulfoxide, and tetrahydrofuran.[6]
-
-
Catalyst and Ligand Selection:
-
Use palladium catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the oxidative addition step.[2]
-
For challenging couplings, consider pre-formed Pd(0) catalysts like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction of Pd(II) sources.[1]
-
-
Base Selection:
-
The choice of base is critical.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize protodeboronation.[1]
-
In some cases, fluoride sources like KF or CsF can be effective by activating the boronic acid.[8] The base activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[7]
-
-
Minimizing Side Reactions:
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound?
Q2: Which solvent systems are recommended for Suzuki-Miyaura reactions with this compound?
A2: A combination of an organic solvent and water is typically used.[5] The optimal choice depends on the specific coupling partners. Commonly successful systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Acetonitrile / Water[5]
-
Tetrahydrofuran (THF) / Water
Q3: How can I prevent the decomposition of this compound during the reaction?
A3: To minimize protodeboronation (decomposition), consider the following:
-
Use the more stable pinacol ester derivative of the boronic acid.
-
Employ milder bases such as K₃PO₄ or K₂CO₃.[1]
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]
-
Use the minimum effective reaction temperature and time.[2]
Q4: What role does the base play in the reaction?
A4: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][12] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers the organic group to the palladium center.[7][8] The choice of base can significantly impact the reaction rate and yield.[7]
Q5: Can I use microwave heating for reactions with this compound?
A5: Yes, microwave-assisted Suzuki-Miyaura couplings can be very effective, often leading to shorter reaction times and improved yields.[13][14] It is important to carefully select the solvent and base to ensure stability under microwave conditions.
Data Presentation
Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Solvent System | Typical Ratio (v/v) | Notes |
| 1,4-Dioxane / Water | 4:1 to 2:1 | A widely used and generally effective system.[5] |
| Toluene / Water | 2:1 | Good for reactions where phase separation is desired. |
| Acetonitrile / Water | 4:1 | Can be effective, but monitor for potential side reactions.[5] |
| THF / Water | 4:1 | Another common ethereal solvent system. |
Table 2: Selection of Bases for Suzuki-Miyaura Coupling
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often a good choice for challenging couplings.[1] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and cost-effective base.[5] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | Highly effective but more expensive. |
| KF | Weak | 3.0 | Can be effective in activating the boronic acid.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Solvent Selection Decision Tree
Caption: A decision tree to guide the selection of an optimal solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. This compound, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Reducing catalyst loading in Suzuki reactions of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki reactions of bromopyridines, with a focus on reducing catalyst loading.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of bromopyridines.
Issue 1: Low to No Yield
Question: My Suzuki reaction with a bromopyridine is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki reactions involving bromopyridines is a common challenge. The primary reasons often relate to catalyst inhibition, the stability of the coupling partners, or suboptimal reaction conditions. The nitrogen atom within the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3][4] Additionally, pyridylboron reagents can be unstable and may degrade under the reaction conditions.[3]
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[3] Consider using more advanced pre-catalysts and ligands specifically designed for heteroaryl couplings. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more successful as they can promote the oxidative addition step and stabilize the active catalytic species.[5][6]
-
Verify Reagent Quality: Ensure that the bromopyridine, boronic acid (or its ester), base, and solvent are pure and dry. Impurities, particularly those containing sulfur, can poison the palladium catalyst.[3]
-
Maintain a Rigorously Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][3] It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas, such as argon or nitrogen, throughout the experimental setup and the course of the reaction.[1][2][3]
-
Optimize the Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. The solvent system must be capable of dissolving all reaction components. A screening of different bases and solvents may be necessary to find the optimal conditions.[1][4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases to minimize side reactions.[1]
Issue 2: Significant Side Product Formation (e.g., Homocoupling)
Question: I am observing a significant amount of homocoupling of my boronic acid in my reaction mixture. How can this be minimized?
Answer:
The homocoupling of the boronic acid to form a biaryl byproduct is a frequently observed side reaction, often promoted by the presence of oxygen.[2][3] Another common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][3][7]
Strategies to Minimize Side Products:
-
Degassing: Employ rigorous degassing techniques for all solvents and the reaction mixture. Methods such as freeze-pump-thaw cycles (at least three) are highly effective at removing dissolved oxygen.[2][3]
-
Use of More Stable Boronic Esters: Consider using boronic esters, such as pinacol esters, which are generally more stable than their corresponding boronic acids and can help to prevent protodeboronation.[2]
-
Choice of Palladium Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[4]
Issue 3: Difficulty in Reducing Catalyst Loading
Question: I am trying to reduce the palladium catalyst loading for my Suzuki reaction with a bromopyridine, but the yield drops significantly. What can I do?
Answer:
Reducing catalyst loading is crucial for process efficiency and minimizing residual palladium in the final product. However, the challenging nature of bromopyridine substrates can make this difficult.
Strategies for Reducing Catalyst Loading:
-
Employ Highly Active Catalysts: Certain palladium catalysts with bulky, electron-rich ligands have demonstrated exceptionally high activity, allowing for very low catalyst loadings (from 0.000001 to 1.0 mol %).[8][9] For instance, catalyst systems based on ligands like o-(dicyclohexylphosphino)biphenyl can be effective at catalyst loadings as low as 0.000001–0.02 mol %.[8][9]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent. For some systems, increasing the reaction temperature can improve the catalytic turnover and allow for a lower catalyst loading.[5]
-
Consider Advanced Catalyst Systems: Buchwald-type palladacycle precatalysts are often more stable and can provide sustained catalytic activity, which can be beneficial when trying to reduce the overall catalyst amount.[5]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki reactions of bromopyridines?
A1: For challenging substrates like bromopyridines, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[5] It is often advisable to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction proceeds.[5] Subsequent optimization studies can then be conducted to lower the catalyst loading.
Q2: Which type of ligands are generally most effective for the Suzuki coupling of bromopyridines at low catalyst loadings?
A2: Bulky, electron-rich phosphine ligands are generally more successful for challenging Suzuki couplings, including those with bromopyridines.[3][6] Ligands such as XPhos, SPhos, RuPhos, and o-(di-tert-butylphosphino)biphenyl have been shown to be effective in promoting these reactions, even at low catalyst loadings.[5][8] These ligands enhance the rates of oxidative addition and reductive elimination in the catalytic cycle.[8]
Q3: Can the position of the bromine atom on the pyridine ring affect the reaction?
A3: Yes, the position of the bromine atom (2-, 3-, or 4-position) can influence the reactivity of the bromopyridine. For example, 2-bromopyridines can present unique challenges due to the proximity of the nitrogen atom to the reaction center, which can lead to stronger coordination with the palladium catalyst and potential deactivation.[2]
Q4: Is it always necessary to run Suzuki reactions under an inert atmosphere?
A4: It is highly recommended to perform Suzuki reactions under an inert atmosphere (e.g., nitrogen or argon).[2] The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][3] For reproducible and optimal results, maintaining an inert atmosphere is crucial.[1]
Experimental Protocols
General Protocol for Suzuki Coupling of Bromopyridines with Reduced Catalyst Loading
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle) (0.01 - 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (0.015 - 4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF/water mixture)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid (or ester), and base.
-
Purging: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | 0.000001 - 0.02 | KF, K₃PO₄ | THF or Toluene | Room Temp. | High | [8][9] |
| Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | 0.5 - 1.0 | KF, K₃PO₄ | THF or Toluene | Room Temp. | High | [8][9] |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [10] |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | 1,4-Dioxane | 90-100 | Not specified | [4] |
Visualizations
Caption: Troubleshooting flowchart for low-yielding Suzuki reactions.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing 2-Heterocyclic Boronic Acids in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of 2-heterocyclic boronic acids in synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why are 2-heterocyclic boronic acids, particularly 2-pyridyl boronic acid, notoriously unstable?
A1: 2-Heterocyclic boronic acids are prone to several degradation pathways that limit their shelf-life and reactivity in cross-coupling reactions.[1][2] The primary instability issues include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3][4] This process is often accelerated by aqueous basic conditions, heat, and the presence of palladium catalysts.[1][2] For some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, a zwitterionic form can lead to rapid protodeboronation under neutral pH conditions.[3]
-
Oxidation: The boronic acid group can be oxidized, leading to the formation of corresponding alcohols and other byproducts.[5] This is a common decomposition pathway, especially in the presence of air.[1][2]
-
Boroxine Formation: Three molecules of a boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[6][7][8] This is a reversible process, but it alters the stoichiometry and can complicate reactions.[9][10]
The combination of these factors, especially for electron-deficient heteroaryl boron derivatives, contributes to their challenging nature in synthesis.[4] The difficulties associated with 2-pyridyl boronic acids are so well-known they are often referred to as the "2-pyridyl problem".[11][12]
Q2: What are the common signs of degradation in my 2-heterocyclic boronic acid?
A2: Degradation can manifest in several ways:
-
Physical Changes: The appearance of the solid may change over time. What was once a crystalline solid might become an amorphous powder or oily substance.
-
Inconsistent Reaction Yields: A primary indicator of degradation is a significant drop in the yield of your desired cross-coupling product or complete reaction failure.[13]
-
Formation of Byproducts: The appearance of unexpected byproducts in your reaction mixture, such as the protodeboronated heterocycle, is a strong sign of degradation.[10]
-
Poor Analytical Data: NMR or other analytical techniques may show complex mixtures or the absence of the characteristic boronic acid signals.
Q3: How can I improve the stability and handling of my 2-heterocyclic boronic acid?
A3: Several strategies can be employed to mitigate the instability of 2-heterocyclic boronic acids:
-
Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable form is a highly effective approach. Common derivatives include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the active boronic acid under reaction conditions.[1][2][14]
-
DABO (diethanolamine) boronates: These are also air- and water-stable adducts that are easy to prepare and handle.[9][15]
-
Pinacol esters: These are a popular choice for stabilizing boronic acids, though their transmetalation can be slower.[9][16]
-
Potassium trifluoroborate salts: These are air-stable, crystalline solids.[9]
-
-
Proper Storage: Store 2-heterocyclic boronic acids under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.
-
Use Freshly Prepared or High-Purity Reagents: Whenever possible, use freshly prepared boronic acids or ensure the purity of commercially available batches.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Boronic acid degradation prior to reaction. | Use a stabilized form of the boronic acid, such as a MIDA boronate or DABO boronate, which are bench-stable.[1][9] |
| In-situ decomposition during the reaction. | Employ a "slow-release" strategy using MIDA boronates, which maintain a low concentration of the unstable boronic acid throughout the reaction.[1][2] | |
| Inefficient catalyst system. | For challenging 2-pyridyl couplings, consider specialized catalyst systems. For example, using phosphite or phosphine oxide ligands with a palladium source can be effective.[4] | |
| Significant protodeboronation observed (byproduct formation) | Presence of water and strong base. | Use anhydrous reaction conditions and consider milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[10][13] |
| High reaction temperature. | If possible, lower the reaction temperature to minimize the rate of protodeboronation.[10] | |
| Reactive zwitterionic intermediate (for 2-pyridyl boronic acid). | Adjusting the pH away from neutral by adding an acid or base can sometimes reduce the rate of protodeboronation by shifting the equilibrium away from the reactive zwitterion.[3] | |
| Formation of boroxine leading to inconsistent results | Dehydration of the boronic acid. | The equilibrium between the boronic acid and boroxine can sometimes be controlled by the addition or removal of water.[6][10] In many cases, using the boronic acid derivative directly is a more reliable approach. |
| Difficulty in purifying the boronic acid | Inherent instability on silica gel. | Avoid purification by standard column chromatography if possible. Consider converting the boronic acid to a more stable ester (e.g., pinacol) for purification, followed by deprotection if necessary.[16][17] Trituration with a non-polar solvent can sometimes be effective for solid boronic acids.[17] |
Quantitative Data Summary
The stability of boronic acids can be significantly enhanced by converting them to their MIDA or DABO derivatives.
Table 1: Benchtop Stability Comparison of Boronic Acids and their MIDA Boronate Derivatives
| Entry | Boronic Acid (Structure) | % Purity of Boronic Acid after 15 days | % Purity of MIDA Boronate after 60 days |
| 1 | 2-Thiopheneboronic acid | 75 | >95 |
| 2 | 2-Furanboronic acid | <5 | >95 |
| 3 | 2-Pyrroleboronic acid | <5 | >95 |
| 4 | 2-Indoleboronic acid | <5 | >95 |
| 5 | 3-Pyridylboronic acid | 80 | >95 |
| 6 | 2-Pyridylboronic acid | 65 | >95 |
| Data adapted from literature reports.[1] |
Table 2: Stability of 2-Furylboronic Acid vs. 2-Furyl DABO Boronate
| Compound | Storage Conditions | Purity after 1 week | Purity after 72 days |
| 2-Furylboronic acid | Open vial, room temperature | Complete decomposition | - |
| 2-Furyl DABO boronate | Open vial, room temperature | No noticeable decomposition | No noticeable decomposition |
| Data based on NMR analysis.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using MIDA Boronates
This protocol is a general guideline for the slow-release cross-coupling of unstable boronic acids.
-
Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and SPhos (10 mol%).
-
Solvent and Base Addition: Add a 5:1 mixture of dioxane and water to achieve a concentration of 0.07 M with respect to the aryl halide. Add potassium phosphate (K₃PO₄, 7.5 equiv).
-
Reaction Conditions: Stir the mixture at 60 °C for 6 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture can be worked up using standard aqueous extraction procedures and purified by flash column chromatography.
This protocol is adapted from a literature procedure.[1][2]
Protocol 2: Synthesis of a DABO Boronate from a Boronic Acid
This procedure allows for the straightforward conversion of an unstable boronic acid to its stable DABO derivative.
-
Dissolution: In a flask open to the air, dissolve the boronic acid (1.0 equiv) in dichloromethane at room temperature.
-
Addition of Diethanolamine: Add diethanolamine (1.0 equiv) to the stirring solution.
-
Isolation: A solid precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Purification: Isolate the pure solid DABO boronate by filtration and wash with a small amount of cold dichloromethane. The product can then be dried under vacuum.
This protocol is adapted from a literature procedure.[9]
Visualizations
Caption: Major degradation pathways for 2-heterocyclic boronic acids.
Caption: Workflow for stabilizing 2-heterocyclic boronic acids.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
6-Bromopyridine-2-boronic Acid vs. Its Pinacol Ester in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the pharmaceutical and materials science sectors. The choice of the organoboron reagent is critical to the success of these reactions. This guide provides an objective comparison between 6-bromopyridine-2-boronic acid and its pinacol ester derivative in Suzuki coupling reactions, offering insights into their respective performance, stability, and handling characteristics, supported by experimental context.
Executive Summary: The Stability vs. Reactivity Trade-off
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this higher reactivity comes at the cost of reduced stability.[1] Conversely, boronic acid pinacol esters exhibit significantly greater stability, making them easier to handle, purify, and store, which often translates to more reproducible and higher isolated yields in complex synthetic sequences.[1]
For pyridine-based boronic acids, particularly those substituted at the 2-position, stability is a significant concern. The proximity of the nitrogen atom can lead to catalyst inhibition and a higher propensity for protodeboronation, a common decomposition pathway.[1] The use of a pinacol ester can mitigate these issues, providing a more robust and reliable coupling partner.
Performance in Suzuki Coupling: A Comparative Overview
While a direct head-to-head comparison of this compound and its pinacol ester under identical conditions is not extensively documented in publicly available literature, we can infer their relative performance based on studies of similar 2-pyridylboronic acid derivatives. The general consensus is that the pinacol ester offers significant advantages in terms of yield and reproducibility due to its enhanced stability.
Key Performance Differentiators:
-
Stability and Handling: this compound, like many 2-pyridylboronic acids, is susceptible to decomposition. This instability can complicate storage and handling, potentially leading to lower effective concentrations of the active reagent and the formation of impurities.[1] The corresponding pinacol ester is a more robust, often crystalline solid with a longer shelf life, making it more amenable to standard laboratory practices.[1]
-
Reaction Yields: The increased stability of the pinacol ester often translates to higher and more consistent yields in Suzuki coupling reactions. While the free boronic acid is more reactive, its decomposition can lead to the formation of byproducts and a reduction in the overall yield of the desired coupled product. Several studies on 2-pyridylboronates highlight that the use of a stable boronate ester is crucial for efficient coupling.[2]
-
Purification: The purification of boronic acids can be challenging due to their polarity and tendency to form boroxines (trimeric anhydrides). Pinacol esters, being less polar and more stable, are generally easier to purify by standard techniques like column chromatography.[1]
-
Reaction Conditions: While both reagents can participate in Suzuki coupling, the optimal conditions may differ. The inherent instability of the boronic acid might necessitate milder bases or shorter reaction times to minimize decomposition, which may not always be conducive to activating less reactive coupling partners. The robust nature of the pinacol ester allows for a broader range of reaction conditions to be explored.
Quantitative Data Summary
The following table summarizes representative yields from Suzuki coupling reactions involving 2-pyridylboronic acid derivatives, illustrating the general performance of both boronic acids and their pinacol esters. It is important to note that direct comparison is challenging due to variations in coupling partners, catalysts, and reaction conditions across different studies.
| Boronic Acid/Ester Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | Modest | [2] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [2] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | High | [3][4] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [5] |
| Phenylboronic acid | 2-Chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | 86 | [6] |
Note: This table is illustrative and compiles data from various sources involving similar, but not identical, reactants to provide a general performance context.
Experimental Protocols
Below are representative, generalized experimental protocols for Suzuki coupling reactions using a 2-pyridylboronic acid and a 2-pyridylboronic acid pinacol ester. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a 2-Pyridylboronic Acid
This protocol is adapted from general procedures for the Suzuki coupling of pyridylboronic acids.[5][6]
Materials:
-
2-Halopyridine (1.0 equiv.)
-
Arylboronic acid (e.g., this compound) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-halopyridine, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a 2-Pyridylboronic Acid Pinacol Ester
This protocol is based on general procedures for the Suzuki coupling of boronic esters.[7][8]
Materials:
-
Aryl halide (1.0 equiv.)
-
Pinacol boronic ester (e.g., this compound pinacol ester) (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.1 equiv.)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water (if using an aqueous system)
Procedure:
-
In a round-bottom or pressure flask equipped with a stir bar, combine the aryl halide, the boronic acid pinacol ester, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent (and water, if applicable).
-
Sparge the mixture with a stream of inert gas for 10-15 minutes.
-
Add the palladium catalyst to the mixture and continue to purge with inert gas for an additional 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-110 °C) overnight with vigorous stirring.
-
After cooling to room temperature, monitor the reaction progress by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Logical and Experimental Workflow Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
For researchers engaged in the synthesis of complex molecules, particularly in the context of drug discovery and development, the choice between this compound and its pinacol ester for Suzuki coupling reactions has significant practical implications.
-
Choose this compound when:
-
High reactivity is the primary concern, and the reaction can be performed quickly under carefully controlled conditions to minimize decomposition.
-
The boronic acid is freshly prepared or has been stored under strictly inert conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical. [1]
-
High purity of the starting material is essential for the success of subsequent synthetic steps. [1]
-
The reaction is part of a multi-step synthesis where reproducibility and reliable yields are paramount.
-
The coupling partner is sensitive, and milder, more controlled reaction conditions are required.
-
In most applications, the superior stability and handling properties of the This compound pinacol ester make it the preferred reagent, despite the potentially higher intrinsic reactivity of the free boronic acid. The benefits of enhanced stability, leading to more reliable and reproducible outcomes, often outweigh the advantages of faster reaction kinetics, especially in complex and high-stakes synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 2- and 3-Pyridineboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-pyridineboronic acid and 3-pyridineboronic acid, two common building blocks in the synthesis of pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and understanding the nuances of these pyridine-based reagents is critical for methodological success.[1][2][3] This comparison is supported by experimental data from the literature to highlight the performance differences and underlying chemical principles.
Core Reactivity Differences: An Overview
In the context of Suzuki-Miyaura coupling, the position of the boronic acid group on the pyridine ring dramatically influences the reagent's stability and reactivity. The primary challenge associated with 2-pyridineboronic acid is its inherent instability, which often leads to poor reactivity.[4] The proximity of the nitrogen atom's lone pair of electrons to the boronic acid moiety facilitates a rapid protodeboronation pathway, where the C-B bond is cleaved, removing the reactive group.[5] This decomposition is a significant side reaction that diminishes the yield of the desired coupled product.[5]
In contrast, 3-pyridineboronic acid is substantially more stable and less prone to protodeboronation.[6] Its electronic configuration allows it to participate more effectively in the Suzuki-Miyaura catalytic cycle, generally resulting in higher and more reproducible yields.[7] Consequently, 3-pyridineboronic acid is often considered a more reliable coupling partner for the synthesis of biaryl compounds.
Quantitative Performance Comparison
While direct, side-by-side comparative studies under identical conditions are scarce, the literature provides numerous examples that collectively illustrate the performance differences between the two isomers. The following table summarizes representative yields from Suzuki-Miyaura couplings. It is important to note that reaction conditions vary between these examples, but the data serves to highlight general reactivity trends.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield (%) |
| 2-Pyridineboronic Acid Derivative ¹ | 3,5-(bis-trifluoromethyl)bromobenzene | 1.5% Pd₂(dba)₃ / Ligand 1 | KF / Dioxane | 110 °C | 82% |
| 2-Pyridineboronic Acid Derivative ¹ | 4-Bromoanisole | 1.5% Pd₂(dba)₃ / Ligand 1 | KF / Dioxane | 110 °C | 74% |
| 3-Pyridineboronic Acid | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / Toluene, EtOH, H₂O | 95 °C | 95% |
| 3-Arylpyridine Synthesis ² | Various Aryl Halides | Pd/C | K₂CO₃ / H₂O | - | Good to Excellent |
| 2-Arylpyridine Synthesis ³ | Various Aryl Halides | Pd(OAc)₂ | K₂CO₃ / isopropanol, H₂O | - | Good |
¹Data for lithium triisopropyl 2-pyridylboronate, a stabilized form of 2-pyridineboronic acid.[8] ²General yield description for the synthesis of 3-arylpyridines.[9] ³General yield description for a specific protocol for 2-arylpyridine synthesis.[9]
The data indicates that while high yields can be achieved with 2-pyridineboronic acid derivatives, it often requires specialized conditions or stabilized forms of the reagent.[5][8] 3-Pyridineboronic acid, however, demonstrates high reactivity under more conventional Suzuki-Miyaura conditions.[7]
Mechanism of Reactivity: Electronic and Steric Effects
The difference in reactivity is rooted in the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, but its effect is exerted differently at the 2- and 3-positions.
-
2-Pyridineboronic Acid: The proximity of the electronegative nitrogen atom to the boronic acid group at the C2 position makes the C-B bond susceptible to cleavage, especially in the presence of water or other protic species (protodeboronation).[5] Furthermore, the nitrogen's lone pair can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle and deactivating the catalyst.[10]
-
3-Pyridineboronic Acid: With the boronic acid at the C3 position, the influence of the nitrogen atom is diminished. This greater distance results in a more stable C-B bond, reducing the rate of protodeboronation and preventing inhibitory interactions with the catalyst.
This fundamental difference in stability is the primary determinant of their respective performance in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Validating Products of 6-Bromopyridine-2-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis and drug development, ensuring the identity, purity, and quality of the target compounds. This guide provides a comprehensive comparison of key analytical techniques for validating the products of reactions involving 6-Bromopyridine-2-boronic acid, a versatile building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. We present a comparative analysis of alternative reagents, detailed experimental protocols, and quantitative data to aid researchers in selecting the most appropriate validation strategies.
Introduction to Reactions of this compound
This compound is frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize 2,6-disubstituted pyridines. These structures are prevalent in a wide range of biologically active molecules. The general reaction scheme involves the coupling of the boronic acid with an aryl or heteroaryl halide to form a new carbon-carbon bond.
A common challenge in these reactions is the potential for side reactions and the need for robust analytical methods to confirm the structure of the desired product and quantify its purity. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Comparison of Analytical Techniques
A multi-technique approach is often the most effective strategy for the comprehensive validation of reaction products. Each technique provides unique and complementary information regarding the structure, purity, and molecular weight of the synthesized compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including the chemical environment of protons and carbons, connectivity through spin-spin coupling, and relative ratios of different protons.[1][2] | Provides unambiguous structure elucidation and can be used for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of components in a mixture, and reaction monitoring.[3][4] | High resolution, sensitivity, and specificity. Robust and widely available.[3] | Potential for on-column degradation of some compounds. Method development can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight determination and structural information through fragmentation patterns.[5] | High sensitivity and can be coupled with chromatography (LC-MS, GC-MS) for complex mixture analysis. | Ionization efficiency can vary significantly between compounds. May not distinguish between isomers without chromatographic separation. |
Performance Comparison with an Alternative Reagent
A common alternative to this compound in Suzuki-Miyaura coupling is 6-Chloropyridine-2-boronic acid. The choice between these reagents often depends on factors like reactivity, cost, and the specific requirements of the synthesis. From a validation perspective, the analytical data for the resulting products will be similar, with minor differences in reaction efficiency and impurity profiles.
The general reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Consequently, reactions with this compound may proceed under milder conditions or give higher yields compared to its chloro- a. This can influence the impurity profile observed during analysis.
Quantitative Data Presentation
The following tables summarize representative analytical data for the validation of a hypothetical Suzuki-Miyaura coupling product: 2-methyl-6-phenylpyridine .
Table 1: NMR Spectroscopic Data for 2-methyl-6-phenylpyridine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.05 - 8.03 | m | 2H, Phenyl | |
| 7.66 | t | 7.7 | 1H, Pyridine H4 | |
| 7.46 - 7.37 | m | 3H, Phenyl | ||
| 7.15 | d | 7.7 | 1H, Pyridine H3 | |
| 7.05 | d | 7.7 | 1H, Pyridine H5 | |
| 2.58 | s | 3H, Methyl | ||
| ¹³C | 159.2 | Pyridine C2 | ||
| 157.0 | Pyridine C6 | |||
| 139.6 | Phenyl C1' | |||
| 137.0 | Pyridine C4 | |||
| 129.0 | Phenyl C3'/C5' | |||
| 128.6 | Phenyl C2'/C6' | |||
| 126.9 | Phenyl C4' | |||
| 121.5 | Pyridine C3 | |||
| 118.4 | Pyridine C5 | |||
| 24.6 | Methyl |
Note: Chemical shifts are referenced to TMS and can vary slightly depending on the solvent and concentration.
Table 2: HPLC Analytical Data for 2-methyl-6-phenylpyridine
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 8.5 min (representative) |
| Purity (by area %) | >98% (typical for a purified sample) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the unambiguous identification of the reaction product.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.[6]
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2 seconds) are typically required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound and monitor the progress of the reaction.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a concentration of about 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength (e.g., 254 nm for aromatic compounds).
-
-
Chromatographic Conditions (Typical for a C18 column):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound of interest. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peak corresponding to the product based on its retention time.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the reaction product and obtain structural information from its fragmentation pattern.
Methodology (for LC-MS):
-
Sample Preparation: Prepare the sample as described for HPLC analysis, typically at a lower concentration (e.g., 1-10 µg/mL).
-
Instrument Setup:
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) for the compound of interest.
-
-
Data Acquisition:
-
Acquire mass spectra in full scan mode to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain structural information.
-
-
Data Analysis:
-
Determine the molecular weight of the product from the mass-to-charge ratio (m/z) of the molecular ion.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure of the compound.
-
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and validation of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Potassium Trifluoroborates: A Superior Alternative to Boronic Acids in Suzuki-Miyaura Cross-Coupling and Beyond
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to achieving robust, reproducible, and high-yielding reactions. In the landscape of cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, potassium organotrifluoroborates have emerged as a superior class of reagents compared to their traditional boronic acid counterparts. Their enhanced stability, ease of handling, and often improved reactivity make them an invaluable tool in the modern synthetic chemist's arsenal.
Potassium organotrifluoroborates are tetracoordinate boron species that offer significant advantages over the corresponding tricoordinate boronic acids.[1][2] Many boronic acids, especially those with heteroaromatic or electron-deficient moieties, are prone to decomposition pathways such as protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive.[3][4] This inherent instability can lead to inconsistent reaction yields, the necessity for excess reagent, and stringent storage and handling conditions.[3]
In contrast, potassium trifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for prolonged storage without degradation.[5][6] This robustness stems from the tetracoordinate nature of the boron atom, which protects it from the common degradation routes that plague boronic acids.[2] Consequently, organotrifluoroborates can be considered a "protected" form of boronic acids, which can be unmasked in situ under the reaction conditions.[7][8]
Comparative Performance: Stability and Reactivity
The superior stability of potassium trifluoroborates directly translates to more reliable and often higher yields in Suzuki-Miyaura cross-coupling reactions.[3] This is particularly evident with substrates that are notoriously challenging as boronic acids. While direct comparative yield data under identical conditions can be limited as researchers often opt for trifluoroborates when boronic acids are known to perform poorly, the available data consistently highlights the advantages of the former.[3]
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Structure | Tetracoordinate, anionic boron | Tricoordinate, neutral boron |
| Stability | Generally high; stable to air and moisture, resistant to protodeboronation[5][6] | Variable; often susceptible to dehydration (forming boroxines), oxidation, and protodeboronation[2][3] |
| Physical Form | Typically crystalline, free-flowing solids[2] | Can be amorphous or crystalline; may exist as mixtures with anhydrides (boroxines)[2] |
| Handling | Easy to handle and store; indefinite shelf-life for many examples[1][5] | Often require storage under inert atmosphere or refrigeration; stoichiometry can be uncertain due to anhydride formation[2][3] |
| Purification | Often purified by simple recrystallization[1] | Can be difficult to purify[6] |
| Reactivity in Suzuki-Miyaura Coupling | Generally excellent, especially for challenging substrates; slow release of the active boronic acid can minimize side reactions[2][9] | Good for many substrates, but can be problematic for unstable derivatives, leading to lower and inconsistent yields[3][4] |
Enhanced Yields in Suzuki-Miyaura Coupling: A Data-Driven Comparison
The practical benefits of using potassium trifluoroborates are most evident in the improved yields of cross-coupling reactions. The following table provides a comparative summary of yields for the synthesis of trifluoroborate salts from boronic acids and their subsequent performance in Suzuki-Miyaura coupling.
Table 1: Synthesis Yield of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids [3]
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 93 |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 88 |
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides [3]
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid |
| Potassium furan-2-yltrifluoroborate / Furan-2-ylboronic acid | 4-Bromoacetophenone | 2-(4-Acetylphenyl)furan | 85 | 60 |
| Potassium thiophen-2-yltrifluoroborate / Thiophen-2-ylboronic acid | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 92 | 55 |
| Potassium indol-2-yltrifluoroborate / Indol-2-ylboronic acid | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)indole | 78 | Often low and variable |
Note: Yields with boronic acids can be highly variable depending on the quality and age of the reagent.
Visualizing the Advantages of Potassium Trifluoroborates
The following diagrams, created using Graphviz, illustrate the key concepts discussed.
Caption: Structural differences leading to enhanced stability.
Caption: Typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Guide to Palladium Catalysts for Pyridyl Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This guide offers a comparative analysis of various palladium catalysts for the Suzuki coupling of pyridyl substrates, a reaction of paramount importance in the synthesis of pharmaceuticals and functional materials. The selection of an appropriate catalyst system is critical for achieving high yields and selectivity in these transformations.[1][3]
Catalyst Performance Comparison
The efficacy of a palladium catalyst in pyridyl Suzuki coupling is highly dependent on the choice of the palladium precursor, the associated ligand, the base, and the solvent. The electronic properties of the pyridine ring can present unique challenges, making catalyst selection a key determinant of reaction success.[1] Below is a summary of the performance of several common palladium catalyst systems in pyridyl Suzuki coupling reactions, compiled from various literature sources.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | 8 | Good to High | A standard, versatile catalyst for many Suzuki couplings.[4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for achieving mono-arylation in di-substituted pyridines.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | Often used for di-arylation of dihalopyridines.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective | Useful for mono-arylation, particularly with challenging substrates.[1][5] |
| Pd-PEPPSI-IPr | IPr | K₃PO₄ | Toluene | 100 | 18 | Good to High | A robust catalyst for a range of pyridyl couplings. |
| Ligand-free (Pd(OAc)₂) | None | Na₂CO₃ / NBu₄Br | Toluene | 110 | 12-24 | Moderate to Good | Offers a simplified, ligandless protocol, with selectivity dependent on additives.[6] |
Experimental Workflow and Protocols
A typical experimental workflow for a pyridyl Suzuki coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The progress of the reaction is monitored until completion, followed by workup and purification of the desired product.
General workflow for a palladium-catalyzed pyridyl Suzuki coupling reaction.
Detailed Experimental Protocols
Below are representative experimental protocols for pyridyl Suzuki coupling, adapted from established literature procedures.
Protocol 1: General Procedure using Pd(PPh₃)₄ [4]
-
Materials:
-
Pyridyl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol %)
-
Aqueous Na₂CO₃ solution (1 M, 3.0 equiv)
-
1,4-Dioxane (degassed)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the pyridyl halide, arylboronic acid, and Pd(PPh₃)₄.
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add the degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously for 8 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add ethyl acetate to the residue, wash the organic layer with brine, separate, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography on silica gel.
-
Protocol 2: Procedure for Mono-arylation using Pd₂(dba)₃ and P(t-Bu)₃ [1]
-
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
P(t-Bu)₃ (4.5 mol%)
-
KF (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, and KF.
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and the ligand.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the sealed flask in a preheated oil bath to 80-100 °C.
-
Stir the mixture vigorously for 12-24 hours, monitoring the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromopyridine-2-boronic Acid vs. Its MIDA Boronate Ester: A Comparative Guide to Stability and Reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides an in-depth, objective comparison of the stability and reactivity of 6-bromopyridine-2-boronic acid and its N-methyliminodiacetic acid (MIDA) boronate ester, supported by experimental data, to inform strategic decisions in synthetic chemistry.
The 2-pyridyl boronic acid motif is a valuable component in medicinal chemistry and materials science. However, the inherent instability of many 2-heterocyclic boronic acids, including this compound, presents significant challenges in their storage, handling, and application in cross-coupling reactions.[1][2] The formation of the corresponding MIDA boronate ester has emerged as a robust solution to overcome these limitations.[1][2][3]
Executive Summary: The Stability-Reactivity Trade-off
This compound is susceptible to decomposition, primarily through protodeboronation, oxidation, and polymerization, leading to a limited shelf-life and often poor performance in catalytic reactions.[1][2] In contrast, its MIDA boronate ester exhibits exceptional benchtop stability, is compatible with a wide range of reagents, and can be purified using standard silica gel chromatography.[4] The key to the MIDA ester's utility lies in its ability to undergo a slow, controlled release of the reactive boronic acid in situ under specific basic conditions, thereby minimizing decomposition and maximizing its efficacy in cross-coupling reactions.[1][2][5]
Data Presentation: Stability and Reactivity Comparison
The following tables summarize the quantitative differences in stability and reactivity between this compound and its MIDA boronate ester.
Table 1: Benchtop Stability Comparison
| Compound | Storage Time (Days) | % Remaining (by ¹H NMR) | Reference |
| 2-Pyridylboronic acid | 15 | Significantly decomposed | [2] |
| 2-Pyridyl MIDA boronate | 60 | >95% | [1][2] |
Note: Data for the closely related and notoriously unstable 2-pyridylboronic acid is presented as a proxy for this compound, which is also a 2-heterocyclic boronic acid and prone to similar decomposition pathways.[2]
Table 2: Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 2-Pyridylboronic acid | Aryl Chloride | 2-Arylpyridine | Low to Moderate | [2] |
| 2-Pyridyl MIDA boronate | Aryl Chloride | 2-Arylpyridine | 90-96% | [2] |
Note: The data highlights the significantly improved yields obtained with the MIDA boronate ester in the Suzuki-Miyaura coupling with a challenging aryl chloride, attributed to the slow-release mechanism that mitigates the decomposition of the boronic acid under reaction conditions.[2]
Mandatory Visualization
Caption: Stability and Reactivity Pathways of Boronic Acid vs. MIDA Ester.
Experimental Protocols
Synthesis of this compound
The synthesis of 2-pyridylboronic acids is typically achieved through a halogen-metal exchange of the corresponding 2-halopyridine followed by borylation.
Materials:
-
6-Bromopyridine-2-carboxaldehyde (or a suitable precursor)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 6-bromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is neutralized with a saturated solution of NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or chromatography, to yield this compound.
Note: Due to the inherent instability of 2-pyridylboronic acids, it is often advisable to use the crude product immediately in the next step or to convert it to a more stable derivative like the MIDA ester.[1][2]
Synthesis of this compound MIDA ester
A mild and efficient method for the synthesis of MIDA boronates involves the reaction of the boronic acid with MIDA anhydride.[6]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Diethyl ether
Procedure:
-
To a flask containing this compound (1.0 eq) is added MIDA anhydride (1.1 eq) and anhydrous dioxane.
-
The mixture is heated at 80-100 °C under an inert atmosphere for 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is triturated with diethyl ether to afford the solid MIDA boronate ester, which can be collected by filtration.
-
The product can be further purified by silica gel chromatography if necessary.[4]
Caption: Comparative Workflow for Suzuki-Miyaura Coupling.
Conclusion
The use of this compound MIDA ester offers a significant advantage over the free boronic acid in terms of stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Its exceptional benchtop stability simplifies handling and storage, while the slow-release mechanism in the presence of a suitable base provides a continuous low concentration of the reactive boronic acid, leading to significantly higher yields and cleaner reactions.[1][2] For researchers working with unstable 2-heterocyclic boronic acids, the MIDA boronate ester strategy represents a powerful and reliable tool to access complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to NMR Analysis for Confirming Suzuki Cross-Coupling with 6-Bromopyridine-2-boronic Acid
For researchers and professionals in drug development, confirming the successful synthesis of target molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[1][2] This guide provides a comparative framework for using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful coupling of 6-bromopyridine-2-boronic acid with an aryl partner.
¹H and ¹³C NMR Spectral Analysis: Reactant vs. Product
The primary method for confirming a successful cross-coupling reaction is to compare the NMR spectra of the starting materials with that of the purified product. A successful reaction will be indicated by the disappearance of the signals corresponding to the starting this compound and the appearance of a new set of signals for the desired biaryl product.
Key Spectral Changes to Expect:
-
Disappearance of the Boronic Acid Protons: The broad singlet corresponding to the -B(OH)₂ protons of the starting material will be absent in the product spectrum.
-
Upfield Shift of Pyridine Protons: The protons on the pyridine ring are expected to shift, often upfield, due to the replacement of the electron-withdrawing bromine atom with an aryl group.
-
Appearance of New Aromatic Signals: A new set of signals corresponding to the protons of the coupled aryl group will appear in the aromatic region of the ¹H NMR spectrum.
-
Changes in ¹³C NMR: The carbon atom previously bonded to the bromine will show a significant upfield shift. New signals corresponding to the carbons of the coupled aryl ring will also be present.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Starting Material) | H-3 | ~7.85 | d | ~7.6 |
| H-4 | ~7.95 | t | ~7.8 | |
| H-5 | ~7.60 | d | ~8.0 | |
| -B(OH)₂ | ~8.3 (broad) | s | - | |
| 2-Aryl-6-bromopyridine (Hypothetical Product) | H-3 | ~7.90 | d | ~7.7 |
| H-4 | ~7.80 | t | ~7.8 | |
| H-5 | ~7.50 | d | ~7.9 | |
| Aryl-H | 7.20 - 7.60 | m | - |
Note: Chemical shifts are approximate and can vary based on the specific coupling partner and solvent used.
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Carbon | Expected δ (ppm) |
| This compound (Starting Material) | C-2 (C-B) | ~155.0 (broad) |
| C-3 | ~128.0 | |
| C-4 | ~140.0 | |
| C-5 | ~125.0 | |
| C-6 (C-Br) | ~142.0 | |
| 2-Aryl-6-bromopyridine (Hypothetical Product) | C-2 (C-Aryl) | ~158.0 |
| C-3 | ~121.0 | |
| C-4 | ~138.0 | |
| C-5 | ~124.0 | |
| C-6 (C-Br) | ~141.5 | |
| Aryl-C | 127.0 - 135.0 |
Visualizing the Workflow: From Reaction to Analysis
The following diagram illustrates the typical workflow for a Suzuki cross-coupling reaction followed by NMR analysis to confirm its outcome.
Caption: Workflow for Suzuki coupling and NMR confirmation.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible results.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be optimized for specific substrates.[3][4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 eq.), the desired aryl halide or triflate (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like DME/water or toluene/ethanol.[3]
-
Reaction: Heat the mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2. Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified product.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Alternative Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of boronic acids, other methods can be employed for similar transformations.[1][3]
Table 3: Comparison of Cross-Coupling Alternatives
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboronic acid/ester | Stable, non-toxic reagents; commercially available; tolerant of many functional groups.[3] | Requires a base which can be problematic for base-sensitive substrates.[1] |
| Stille Coupling | Organostannane | Often proceeds under neutral conditions; useful for base-sensitive substrates. | Toxic and difficult to remove tin byproducts. |
| Heck Coupling | Alkene | Does not require pre-formation of an organometallic reagent. | Limited to the formation of C(sp²)-C(sp²) bonds with alkenes; regioselectivity can be an issue. |
| Negishi Coupling | Organozinc | Highly reactive and effective for sterically hindered substrates. | Reagents are moisture and air-sensitive, requiring strict anhydrous conditions. |
The choice of coupling reaction often depends on the specific substrates, functional group tolerance, and desired reaction conditions. However, regardless of the synthetic route, NMR spectroscopy remains the gold standard for the structural elucidation and confirmation of the final product.
References
A Comparative Guide to Base Efficacy in Suzuki-Miyaura Reactions of 6-Bromopyridine-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Biaryl Pyridines through Strategic Base Selection
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the coupling of pyridine-containing fragments is of paramount importance. The choice of base in these reactions is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides an objective comparison of the efficacy of different bases in the Suzuki-Miyaura coupling of 6-bromopyridine-2-boronic acid and related 2-pyridylboronic acid derivatives, supported by experimental data.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted and indispensable role in the Suzuki-Miyaura reaction, primarily by activating the organoboron species to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] There are two generally accepted pathways for the role of the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[2]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[2]
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[2]
References
A Comparative Guide to Alternative Cross-Coupling Reactions for 6-Bromopyridine-2-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to palladium-catalyzed cross-coupling reactions beyond the Suzuki-Miyaura for the functionalization of 6-bromopyridine-2-boronic acid and its analogues. This document provides a comparative analysis of various coupling methodologies, supported by experimental data, to aid in the strategic selection of synthetic routes for the development of novel therapeutics and functional materials.
The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile. While the Suzuki-Miyaura coupling, utilizing organoboron reagents, is often the go-to method due to the stability and low toxicity of the boronic acid partner, alternative coupling reactions offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides a detailed comparison of several key alternatives to the Suzuki-Miyaura reaction for the coupling of 6-bromopyridine derivatives.
Comparative Analysis of Cross-Coupling Reactions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate/Coupling Partner | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89 | Pyridine-2-sulfonyl fluoride / 2-Thiopheneboronic acid pinacol ester | [1] |
| Stille | PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene | Reflux | 48 | Moderate | Stannylated pyridine / Bromopyridine | |
| Negishi | Pd₂(dba)₃ | P(2-furyl)₃ | - | THF | 65 | 1.5 | 44 | 2-Bromopyridine / Organozinc reagent | |
| Kumada | NiCl₂(dppp) | dppp | - | Diethyl ether | RT | 1-2 | Good | Aryl Grignard / 2-Chloropyridine | [2] |
| Hiyama | Pd(OAc)₂ | - | NaOH | H₂O | 100 | 0.08 | 99 | 4-Bromoanisole / Phenyl triethoxysilane | |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | RT | 16 | 93 | 6-bromo-3-fluoro-2-cyanopyridine / Terminal alkyne | [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | 2-bromo-6-methyl pyridine / (+/-)-trans-1,2-diaminocyclohexane | [4] |
Catalytic Cycles and Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura reaction and its alternatives. These visualizations provide a clear understanding of the key steps involved in each transformation, from oxidative addition to reductive elimination.
References
Benchmarking Novel Ligands for Suzuki-Miyaura Coupling: A Performance Comparison with 6-Bromopyridine-2-boronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, the use of heteroaromatic substrates such as pyridylboronic acids often presents significant challenges. This guide provides an objective comparison of the performance of various ligands in the Suzuki-Miyaura coupling of 6-Bromopyridine-2-boronic acid and its analogues, offering supporting experimental data and detailed protocols to aid in the selection of optimal catalytic systems.
The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings, characterized by the propensity of 2-pyridylboronic acids to undergo rapid protodeboronation, leading to low product yields. The nitrogen atom at the 2-position is thought to facilitate the cleavage of the C-B bond. To overcome this instability, significant research has focused on the development of highly active and stabilizing ligand systems for the palladium catalyst. This guide benchmarks the performance of several classes of ligands, with a focus on bulky, electron-rich phosphines that have demonstrated considerable success in this area.
Quantitative Performance of Ligands
The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-pyridylboronic acid derivatives with aryl halides. While direct comparative data for this compound across a wide range of novel ligands is not available in a single study, the data presented for analogous 2-pyridylboronic acid substrates provides a strong indication of ligand efficacy for this challenging coupling.
| Ligand/Catalyst System | Aryl Halide | 2-Pyridylboron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Biaryl Phosphines | |||||||
| Pd₂(dba)₃ / XPhos | 4-Bromotoluene | 2-Pyridylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [1] |
| Pd(OAc)₂ / RuPhos | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | K₃PO₄ | Toluene/H₂O | 100 | 92 | [2] |
| Pd₂(dba)₃ / SPhos | 1-Bromo-4-(tert-butyl)benzene | 2-Pyridylboronic acid pinacol ester | K₃PO₄ | Dioxane | 80 | 88 | [3] |
| Dialkylbiaryl Phosphines | |||||||
| Pd(OAc)₂ / tBuXPhos | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 85 | [3] |
| Pd₂(dba)₃ / DavePhos | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 110 | 74 | [4] |
| N-Heterocyclic Carbenes (NHCs) | |||||||
| [Pd(IPr)(cinnamyl)Cl] | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 90 | [2] |
| Traditional Phosphines | |||||||
| Pd(PPh₃)₄ | 2-Bromopyridine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 | [5] |
Note: Yields are isolated yields and can vary based on the specific substrates and reaction conditions. The data presented is a compilation from various sources to illustrate the general performance trends of different ligand classes.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a 2-pyridylboronic acid derivative. This protocol should be considered a general guideline, and optimization of reaction parameters may be necessary for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a 2-Pyridylboronic Acid Derivative:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-pyridylboronic acid or its derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key roles of the palladium catalyst and the ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 6-Bromopyridine-2-boronic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Bromopyridine-2-boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on standard safety data sheets and chemical waste management guidelines.
Immediate Safety and Hazard Information
This compound and its derivatives are chemical reagents that must be handled with care. Understanding the associated hazards is the first step in safe disposal.
Hazard Summary
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves, and wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, seek medical advice.[1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air.[1] |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Do not eat, drink or smoke when using this product. Wear protective clothing. Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical. Waste containing this compound is classified as hazardous.[3]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealed container.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid mixing with incompatible materials.
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[4] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1][3]
-
Ensure the storage location is secure and accessible only to authorized personnel.
5. Disposal:
-
All waste containing this compound must be disposed of through a licensed and approved waste disposal company.[1][5]
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Crucially, do not dispose of this chemical down the drain or in regular trash, as it should not be released into the environment. [3][5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 6-Bromopyridine-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromopyridine-2-boronic acid and its derivatives, such as the pinacol ester. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Precautions
This compound and its pinacol ester are classified as hazardous chemicals that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Immediate and strict adherence to the following safety protocols is mandatory to mitigate potential risks.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][2][3]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation.[2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][3][4]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Immediately remove any contaminated clothing and wash it before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3] | To protect skin from accidental splashes or spills.[2][3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3][5] | To prevent respiratory tract irritation.[2][3][5] |
Step-by-Step Handling and Disposal Plan
Experimental Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly.[2] Gather all necessary equipment and reagents. Don all required personal protective equipment as outlined in the table above.
-
Handling:
-
Post-Handling:
Disposal Plan:
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.[2]
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[2]
-
Dispose of the waste in accordance with federal, state, and local regulations.[2] Do not pour waste down the drain.[2]
First Aid Measures
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth.[6][7] Get medical attention if symptoms occur.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
